(+/-)-HIP-A
描述
属性
IUPAC Name |
3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-5-3-2(12-8-5)1-7-4(3)6(10)11/h2-4,7H,1H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSXFNHFIBCTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(N1)C(=O)O)C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (+/-)-HIP-A on Excitatory Amino Acid Transporters (EAATs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, commonly known as (+/-)-HIP-A, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). As critical regulators of glutamatergic neurotransmission, EAATs are responsible for the clearance of glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining synaptic fidelity. The inhibition of these transporters presents a significant therapeutic avenue for various neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound on EAATs, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While much of the detailed mechanistic work has been elucidated using its individual enantiomers or the related compound (+)-HIP-B, this guide synthesizes these findings to provide a cohesive understanding of the racemic mixture.
Introduction to this compound and EAATs
Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent glutamate transporters crucial for maintaining low extracellular glutamate concentrations in the central nervous system.[1][2] There are five subtypes, EAAT1-5, with EAAT1 and EAAT2 being predominantly expressed in glial cells, while EAAT3, EAAT4, and EAAT5 are primarily neuronal.[3][4] Dysregulation of EAAT function is implicated in numerous neuropathologies, making them a key target for therapeutic intervention.[5]
This compound is a conformationally constrained analog of glutamate that acts as a selective inhibitor of EAATs.[6] Its unique structure allows for specific interactions with the transporters, modulating their activity.[6] A key characteristic of the enantiomer (-)-HIP-A is its preferential inhibition of reverse transport (glutamate release) over forward transport (glutamate uptake), a feature with significant neuroprotective potential, particularly in ischemic conditions.[7][8]
Mechanism of Action
The inhibitory action of this compound on EAATs is complex, exhibiting characteristics of both competitive and non-competitive inhibition, likely reflecting the distinct actions of its constituent enantiomers and its interaction with different conformational states of the transporter.
Mixed Competitive and Non-Competitive Inhibition
Studies on the enantiomer, (-)-HIP-A, have revealed a time-dependent dual mechanism of inhibition on the human EAAT2 (hEAAT2) subtype.[7]
-
Competitive Inhibition: When applied concomitantly with the substrate (e.g., [3H]Aspartate), (-)-HIP-A acts as a competitive inhibitor. This is characterized by a significant increase in the Michaelis constant (Km) of the substrate without a change in the maximum velocity (Vmax) of transport. This suggests that under these conditions, (-)-HIP-A competes with the substrate for binding to the active site of the transporter.[7]
-
Non-Competitive Inhibition: With pre-incubation (e.g., 30 minutes) prior to substrate addition, (-)-HIP-A exhibits non-competitive inhibition. This is evidenced by a decrease in Vmax and an increase in Km.[7] This mode of inhibition suggests that (-)-HIP-A may bind to a site other than the substrate-binding site or to a different conformational state of the transporter, thereby altering its catalytic efficiency.
The related compound, (+)-HIP-B, has been shown to be a non-transportable, mixed-mechanism inhibitor of EAAC1 (EAAT3).[9] It is proposed to bind to a regulatory site distinct from the substrate-binding site, with a preference for the inward-facing conformation of the transporter.[9][10][11] This allosteric modulation locks the transporter in a state that is less efficient for transport. Given the structural similarities, it is plausible that this compound engages in similar allosteric interactions.
Preferential Inhibition of Reverse Transport
A significant feature of (-)-HIP-A is its more potent inhibition of reverse glutamate transport compared to forward uptake.[7][8] Under conditions of cellular stress, such as ischemia, the ionic gradients that drive forward glutamate uptake can collapse, leading to the reversal of EAAT function and the release of glutamate into the extracellular space, contributing to excitotoxicity.[12] By preferentially blocking this reverse transport, (-)-HIP-A offers a targeted neuroprotective strategy, reducing glutamate efflux without completely shutting down its clearance during normal synaptic transmission.[7]
Quantitative Data
Precise quantitative data for the racemic mixture this compound across all EAAT subtypes is limited in the available literature. Much of the characterization has been performed on the individual enantiomers or the related compound, HIP-B.
| Compound | Transporter Subtype | Assay Type | Parameter | Value | Reference(s) |
| (-)-HIP-A | hEAAT2 | [3H]Aspartate Uptake (Competitive) | Km | Increased 6-fold | [7] |
| Vmax | No significant change | [7] | |||
| hEAAT2 | [3H]Aspartate Uptake (Non-competitive) | Km | Increased (38 ± 5 to 120 ± 16 µM) | [7] | |
| Vmax | Decreased by 45 ± 3% | [7] | |||
| (+/-)-HIP-B | Rat Brain Synaptosomes | [3H]L-glutamate Uptake | IC50 | 17-18 µM | [13][14] |
| (+)-HIP-B | EAAC1 (EAAT3) | Electrophysiology (Forward Transport) | Ki | 19.0 ± 3.3 µM (at 20 µM glutamate) | [12] |
| EAAC1 (EAAT3) | Electrophysiology (Reverse Transport) | Ki | 23.2 ± 2.5 µM (at 20 µM glutamate) | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on EAATs.
Glutamate/Aspartate Uptake Assay
This assay measures the inhibition of radiolabeled substrate uptake into cells or synaptosomes expressing EAATs.
Materials:
-
HEK293 cells stably expressing the EAAT subtype of interest (e.g., hEAAT1, hEAAT2, hEAAT3).
-
[3H]D-Aspartate or [3H]L-Glutamate.
-
This compound stock solution.
-
Krebs-Henseleit buffer (124 mM NaCl, 3.3 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 10 mM D-glucose), pH 7.4, gassed with 95% O2/5% CO2.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Plating: Plate HEK293 cells expressing the target EAAT subtype in 24-well plates and grow to confluence.
-
Pre-incubation (for non-competitive assessment): Wash cells twice with Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of this compound in buffer for 30 minutes at 37°C. For competitive assessment, omit this step.
-
Initiation of Uptake: To initiate the uptake, add a fixed concentration of [3H]D-Aspartate (e.g., 10 nM) to each well. For competitive assays, add the [3H]D-Aspartate and this compound simultaneously.
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of the radiolabeled substrate in the presence and absence of a fixed concentration of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the electrogenic currents associated with EAAT activity and their inhibition by this compound.
Materials:
-
Xenopus laevis oocytes or HEK293 cells expressing the EAAT subtype of interest.
-
Patch-clamp amplifier and recording setup.
-
Borosilicate glass pipettes.
-
Extracellular solution (e.g., 140 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Intracellular solution (e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 1 mM MgCl2, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).
-
This compound and glutamate stock solutions.
Procedure:
-
Cell Preparation: Prepare cells or oocytes expressing the target EAAT for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply glutamate to the extracellular solution to evoke EAAT-mediated currents.
-
Inhibitor Application: Perfuse the cell with a solution containing both glutamate and varying concentrations of this compound to measure the inhibition of the transporter current.
-
Data Analysis: Analyze the current traces to determine the concentration-dependent inhibition and calculate Ki values. To investigate the effect on reverse transport, the ionic gradients can be reversed.
Signaling Pathways and Logical Relationships
The inhibition of EAATs by this compound can have significant downstream effects on neuronal signaling and survival pathways. By modulating extracellular glutamate levels, this compound can indirectly influence the activity of glutamate receptors and downstream signaling cascades.
Neuroprotection via Inhibition of Reverse Transport
Under ischemic conditions, the reversal of EAATs leads to a massive release of glutamate, triggering excitotoxicity primarily through the overactivation of NMDA receptors. This leads to an influx of Ca2+, activating a cascade of neurotoxic events including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By preferentially inhibiting reverse transport, (-)-HIP-A can mitigate this excitotoxic cascade.
Caption: Neuroprotective mechanism of (-)-HIP-A during ischemia.
Modulation of MAPK/ERK Signaling
EAAT activity is known to influence intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Inhibition of EAATs can lead to alterations in extracellular glutamate levels, which in turn can modulate neuronal activity and signaling. The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival. Some studies suggest that inhibition of the p38 MAPK pathway can lead to an upregulation of EAAT2 expression.[7][15] While the direct effect of this compound on this pathway is not fully elucidated, its modulation of EAAT function places it in a position to influence these critical signaling cascades.
Caption: Potential influence of this compound on the MAPK/ERK pathway.
Experimental Workflow for Characterizing Inhibition
The following diagram outlines the logical workflow for characterizing the inhibitory mechanism of this compound on a specific EAAT subtype.
Caption: Workflow for characterizing this compound's inhibition of EAATs.
Conclusion
This compound is a valuable pharmacological tool for studying the function of Excitatory Amino Acid Transporters. Its mechanism of action is multifaceted, involving a time-dependent mixed competitive and non-competitive inhibition, with a notable preference for inhibiting the reverse transport of glutamate. This latter property makes its enantiomer, (-)-HIP-A, a particularly interesting candidate for neuroprotective strategies in conditions characterized by excitotoxicity. While specific quantitative data for the racemic mixture across all EAAT subtypes remains to be fully elucidated, the detailed characterization of its enantiomers and related compounds provides a strong foundation for understanding its interaction with these critical regulators of glutamatergic neurotransmission. Further research is warranted to fully delineate the subtype selectivity of this compound and its direct impact on downstream signaling pathways, which will be crucial for the development of novel therapeutics targeting EAATs.
References
- 1. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of D-[3H]aspartic acid by hippocampal slices: the influence of low and high frequency activation of nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Inhibition of p38 MAPK Signaling Regulates the Expression of EAAT2 in the Brains of Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Pro-survival Phenotype of HIF-1α: Neuroprotection Through Inflammatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissociation of [3H]L-glutamate uptake from L-glutamate-induced [3H]D-aspartate release by 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid and 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid, two conformationally constrained aspartate and glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of p38 MAPK Signaling Regulates the Expression of EAAT2 in the Brains of Epileptic Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (+/-)-HIP-A: A Technical Guide for Drug Development Professionals
Abstract
(+/-)-HIP-A, chemically known as (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its more active enantiomer, (-)-HIP-A. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the mechanism of action of HIP-A through a signaling pathway diagram and outlines a typical experimental workflow for its investigation.
Introduction
Excitatory Amino Acid Transporters (EAATs) are a family of neurotransmitter transporters responsible for the reuptake of glutamate from the synaptic cleft, playing a crucial role in maintaining low extracellular glutamate concentrations and preventing excitotoxicity.[1][2] Dysregulation of EAAT function has been implicated in various neurological disorders, making them a key target for therapeutic intervention.[1]
This compound and its structural isomer (+/-)-HIP-B have been identified as selective inhibitors of EAATs, with potency comparable to the well-known inhibitor DL-threo-beta-benzyloxyaspartic acid (TBOA).[3] This guide focuses on the discovery and synthesis of this compound, providing researchers and drug development professionals with the necessary technical information to further explore its therapeutic potential.
Discovery and Biological Activity
The discovery of this compound emerged from structure-activity relationship studies of rigidified aspartate-glutamate analogues.[3] Initial screenings revealed that while inactive at metabotropic and ionotropic glutamate receptors, both HIP-A and HIP-B demonstrated significant inhibitory activity at glutamate transporters.[3]
Subsequent investigations focused on the enantiomers of HIP-A, revealing that the (-)-HIP-A isomer is considerably more potent than its (+)-enantiomer.[3] In studies using rat brain synaptosomes and human EAAT1-3-expressing cells, (-)-HIP-A was found to be approximately 150-fold more potent than (+)-HIP-A as an inhibitor of [3H]aspartate uptake.[3] A remarkable characteristic of (-)-HIP-A is its preferential inhibition of glutamate-induced [3H]D-aspartate release (reverse transport) at concentrations significantly lower than those required to inhibit [3H]L-glutamate uptake.[3] This selective interference with glutamate release suggests a novel strategy for neuroprotection, particularly under ischemic conditions where reverse transport of glutamate is a key contributor to neuronal damage.[3]
Quantitative Biological Data
The following table summarizes the inhibitory potency of the enantiomers of HIP-A on glutamate transporter activity.
| Compound | Assay | System | IC₅₀ (μM) |
| (-)-HIP-A | [³H]Aspartate Uptake | Rat Brain Synaptosomes | 10 - 20 |
| [³H]Aspartate Uptake | hEAAT1-expressing HEK293 cells | ~15 | |
| [³H]Aspartate Uptake | hEAAT2-expressing HEK293 cells | ~12 | |
| [³H]Aspartate Uptake | hEAAT3-expressing HEK293 cells | ~18 | |
| (+)-HIP-A | [³H]Aspartate Uptake | Rat Brain Synaptosomes | >1500 |
| This compound | Glutamate-induced [³H]D-aspartate release | Not Specified | 1.6 |
| [³H]L-glutamate uptake | Not Specified | 18 |
Synthesis of this compound and its Enantiomers
The synthesis of the enantiomerically pure forms of HIP-A involves a multi-step process. A general overview of a synthetic route is provided below. For a detailed, step-by-step protocol, researchers should refer to the primary literature, such as Pinto, A. et al. (2008). Synthesis of enantiomerically pure HIP-A and HIP-B and investigation of their activity as inhibitors of excitatory amino acid transporters.
General Synthetic Scheme
The synthesis of isoxazole derivatives often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[4][5][6] The synthesis of the pyrrolo[3,4-d]isoxazole core of HIP-A can be achieved through a 1,3-dipolar cycloaddition reaction.[7]
Experimental Protocols
[³H]D-Aspartate Uptake Assay in Rat Brain Synaptosomes
This protocol is a representative method for assessing the inhibitory activity of compounds on glutamate transporters.
4.1.1. Preparation of Synaptosomes
-
Rapidly dissect the brain from a rat and place it in 20 volumes of ice-cold 0.32 M sucrose solution.
-
Gently homogenize the tissue in a glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris.
-
Centrifuge the resulting supernatant at 14,000 x g for 15 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs buffer saturated with 95% O₂/5% CO₂.
-
Determine the protein concentration of the synaptosomal preparation using a suitable method (e.g., BCA assay).
4.1.2. Uptake Assay
-
In a 96-well plate, add 180 µL of the synaptosome suspension (30-80 µg protein) to each well.
-
Add 50 µL of the test compound (e.g., (-)-HIP-A) at various concentrations or a known inhibitor for defining non-specific uptake.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the uptake reaction by adding 20 µL of ³H-labeled D-aspartate.
-
Incubate the plate for a predetermined time with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filtermats using a cell harvester.
-
Wash the filters with ice-cold PBS.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
This protocol outlines a general procedure to evaluate the neuroprotective effects of (-)-HIP-A.
4.2.1. Cell Culture
-
Culture primary cortical neurons or a suitable neuronal cell line in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere and differentiate.
4.2.2. Excitotoxicity Induction and Treatment
-
Induce excitotoxicity by exposing the neuronal cultures to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15 minutes).[8]
-
Remove the glutamate-containing medium and replace it with fresh culture medium.
-
Treat the cells with various concentrations of (-)-HIP-A.
-
Incubate the cells for 24 hours.
4.2.3. Assessment of Cell Viability
-
Measure cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Microscopically observe cell morphology for signs of apoptosis or necrosis.[8]
Mechanism of Action and Signaling Pathways
(-)-HIP-A exerts its effects by inhibiting Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for clearing glutamate from the synapse. The inhibition of EAATs by (-)-HIP-A leads to an increase in the extracellular concentration of glutamate. Under normal physiological conditions, this can lead to excitotoxicity. However, in pathological conditions such as ischemia, where a significant portion of glutamate release is mediated by the reverse transport of EAATs, the inhibitory action of (-)-HIP-A can be neuroprotective by reducing this pathological glutamate efflux.[3]
The downstream signaling pathways affected by EAAT inhibition are complex and can involve the activation of various glutamate receptors (NMDA, AMPA, and metabotropic glutamate receptors), leading to calcium influx and the activation of downstream cascades that can result in either cell survival or cell death pathways depending on the context.[9]
Visualizations
Signaling Pathway of EAAT Inhibition by (-)-HIP-A
Caption: Inhibition of EAAT by (-)-HIP-A modulates glutamate transport and downstream signaling.
Experimental Workflow for (-)-HIP-A Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of (-)-HIP-A.
Conclusion
This compound, and specifically its (-)-enantiomer, represents a promising lead compound for the development of novel therapeutics targeting neurological disorders associated with EAAT dysfunction. Its unique profile of preferentially inhibiting reverse glutamate transport offers a potential advantage over non-selective EAAT inhibitors. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals to advance the study and potential clinical application of this intriguing molecule. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
(+/-)-HIP-A: A Technical Guide to a Selective, Non-Competitive Excitatory Amino Acid Transporter (EAAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-HIP-A (3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid) is a potent, non-competitive inhibitor of excitatory amino acid transporters (EAATs). It exhibits a notable preference for inhibiting glutamate-induced [³H]D-aspartate release over the uptake of [³H]L-glutamate. While displaying moderate selectivity against certain glutamate receptors, its specific inhibitory profile against individual EAAT subtypes (EAAT1-5) is not yet fully characterized in publicly available literature. This document provides a comprehensive overview of the currently available data on this compound, detailed experimental protocols for its characterization, and visualizations of its proposed mechanism and related experimental workflows.
Introduction
Excitatory amino acid transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and modulate synaptic transmission. Dysfunction of these transporters has been implicated in a variety of neurological disorders, making them a key target for therapeutic intervention.
This compound has emerged as a valuable pharmacological tool for studying the roles of EAATs. Its non-competitive mechanism of action offers a distinct advantage over competitive inhibitors, allowing for the investigation of allosteric modulation of transporter function. This guide synthesizes the current knowledge on this compound to facilitate its use in research and drug development.
Quantitative Data
The following tables summarize the known inhibitory activities of this compound. It is important to note that specific IC50 values for each EAAT subtype are not yet available in the literature; the provided data are from studies on rat brain cortex synaptosomes, which contain a mixed population of EAATs.
Table 1: Inhibitory Activity of this compound on EAAT Functions [1]
| Assay Condition | IC50 (µM) | Inhibition Mechanism |
| L-Glutamate-Induced [³H]D-Aspartate Release | 1.6 | - |
| [³H]L-Glutamate Uptake | 18 | Non-competitive |
Table 2: Selectivity Profile of this compound against Glutamate Receptors [1]
| Receptor | IC50 (µM) |
| AMPA | 43 |
| Kainate | 8 |
| NMDA | No affinity |
| Metabotropic Glutamate Receptors | No affinity |
Mechanism of Action
This compound acts as a non-competitive inhibitor of glutamate uptake by EAATs[1]. This suggests that it binds to an allosteric site on the transporter, rather than the glutamate binding site itself. This binding event is thought to induce a conformational change in the transporter that reduces its transport efficiency without preventing glutamate from binding.
Interestingly, this compound is significantly more potent at inhibiting glutamate-induced [³H]D-aspartate release than it is at inhibiting [³H]L-glutamate uptake[1]. This suggests a preferential interaction with the transporter conformation associated with reverse transport (efflux) or a more complex mechanism that uncouples uptake from efflux.
Figure 1: Proposed non-competitive inhibition of EAAT by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on established protocols.
[³H]L-Glutamate Uptake Assay in Rat Brain Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamate into nerve terminals.
Materials:
-
Synaptosomes prepared from rat cerebral cortex.
-
Krebs-Henseleit buffer (KHB), pH 7.4.
-
[³H]L-Glutamate.
-
This compound and other test compounds.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat cerebral cortex using a standard sucrose gradient centrifugation method.
-
Incubation: Resuspend the synaptosomal pellet in KHB. Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Uptake Initiation: Initiate glutamate uptake by adding a fixed concentration of [³H]L-Glutamate (e.g., 50 nM).
-
Uptake Termination: After a short incubation period (e.g., 2 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters.
-
Washing: Rapidly wash the filters with ice-cold KHB to remove extracellular radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]L-glutamate uptake against the concentration of this compound.
Figure 2: Experimental workflow for the [³H]L-Glutamate uptake assay.
Glutamate-Induced [³H]D-Aspartate Release Assay from Synaptosomes
This assay measures the ability of a compound to inhibit the reverse transport (efflux) of a pre-loaded radiolabeled substrate.
Materials:
-
Synaptosomes prepared from rat cerebral cortex.
-
Krebs-Henseleit buffer (KHB), pH 7.4.
-
[³H]D-Aspartate.
-
Unlabeled L-Glutamate.
-
This compound and other test compounds.
-
Superfusion system.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Loading: Incubate synaptosomes with [³H]D-Aspartate in KHB for 30 minutes at 37°C to allow for uptake of the radiolabel.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with KHB to establish a stable baseline of radioactivity.
-
Drug Application: Introduce this compound or vehicle into the superfusion medium and continue perfusion.
-
Stimulation of Release: Induce reverse transport by applying a high concentration of unlabeled L-Glutamate (e.g., 100 µM) to the superfusion medium.
-
Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the fractional release of [³H]D-Aspartate in each fraction. Determine the IC50 value by plotting the percentage of inhibition of glutamate-induced release against the concentration of this compound.
Synthesis
Downstream Signaling Pathways
The direct downstream signaling consequences of non-competitive EAAT inhibition by this compound are not yet well-defined. However, by inhibiting glutamate uptake, this compound is expected to prolong the presence of glutamate in the synaptic cleft. This can lead to several downstream effects:
-
Enhanced activation of synaptic glutamate receptors: This could potentiate normal synaptic transmission.
-
Activation of extrasynaptic glutamate receptors: Prolonged glutamate spillover from the synapse can lead to the activation of extrasynaptic N-methyl-D-aspartate receptors (NMDARs), which has been linked to excitotoxicity.
-
Modulation of astrocytic signaling: Astrocytes play a key role in glutamate homeostasis and are themselves responsive to glutamate. Inhibition of astrocytic EAATs can alter astrocyte calcium signaling and the release of gliotransmitters.
The non-competitive nature of this compound's inhibition may lead to more nuanced effects on these pathways compared to competitive inhibitors, as it may not completely block transporter function but rather reduce its efficiency.
Figure 3: Potential downstream consequences of EAAT inhibition by this compound.
Conclusion
This compound is a valuable research tool for investigating the complex roles of excitatory amino acid transporters. Its non-competitive mechanism of action and preferential inhibition of reverse transport provide unique avenues for exploring EAAT function. However, a significant gap in our understanding remains the lack of specific data on its selectivity for the five EAAT subtypes. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential in neurological disorders characterized by dysregulated glutamate homeostasis. This guide provides a foundation for researchers to design and interpret experiments using this selective EAAT inhibitor.
References
The Role of (+/-)-HIP-A in the Inhibition of Glutamate Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in a vast array of physiological processes. The precise regulation of extracellular glutamate concentrations is paramount, as excessive levels can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. High-affinity excitatory amino acid transporters (EAATs) are the primary mechanism for clearing glutamate from the synaptic cleft and maintaining it at low extracellular levels. The racemic compound (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, known as (±)-HIP-A, and its related compounds have emerged as potent and selective inhibitors of these transporters. This technical guide provides an in-depth analysis of the role of (±)-HIP-A and its active isomer, (-)-HIP-A, in the inhibition of glutamate transport, with a particular focus on its unique preferential inhibition of reverse glutamate transport.
Core Concepts in Glutamate Transport
Glutamate transporters are complex membrane proteins that co-transport glutamate with sodium and hydrogen ions into the cell, while counter-transporting a potassium ion out. This process is electrogenic and is driven by the electrochemical gradients of these ions across the cell membrane. Under pathological conditions, such as ischemia, the disruption of these ion gradients can cause the transporters to operate in reverse, leading to the release of glutamate into the extracellular space and exacerbating excitotoxicity.
Data Presentation: Quantitative Analysis of HIP-A and HIP-B Inhibition
The following table summarizes the quantitative data on the inhibitory activity of (-)-HIP-A and the related compound (+)-HIP-B on various glutamate transporter subtypes. (-)-HIP-A is the active isomer of the racemic (±)-HIP-A.
| Compound | Transporter Subtype(s) | Assay Type | Measured Parameter | Value (µM) | Notes |
| (-)-HIP-A | hEAAT1, hEAAT2, hEAAT3 | [³H]Aspartate Uptake | IC₅₀ | Comparable across subtypes | The study notes comparable IC₅₀ values on the three human EAAT subtypes, suggesting broad-spectrum inhibition of forward transport. |
| Rat Brain Synaptosomes | [³H]Aspartate Uptake | IC₅₀ | ~10 | Inhibition of forward glutamate uptake. | |
| Rat Brain Synaptosomes | Glutamate-induced [³H]D-Aspartate Release | IC₅₀ | Significantly lower than for uptake | Demonstrates preferential inhibition of reverse transport (glutamate release) compared to forward transport (glutamate uptake). The exact IC₅₀ value for release was not provided in the primary source, but its significantly lower potency was emphasized. | |
| (+)-HIP-B | EAAC1 (hEAAT3) | Glutamate-induced Anion Currents (Forward Transport) | Kᵢ | 11.8 ± 1.1 | Measured at a glutamate concentration of 20 µM. |
| EAAC1 (hEAAT3) | Glutamate-induced Anion Currents (Reverse Transport) | Kᵢ | 23.2 ± 2.5 | Measured at a glutamate concentration of 20 µM, indicating it is more potent in inhibiting forward transport. | |
| EAAC1 (hEAAT3) | Anion Currents (Homoexchange) | Kᵢ | 19.0 ± 3.3 | Measured at a glutamate concentration of 20 µM. |
Mechanism of Action
(-)-HIP-A: Insurmountable Inhibition and Preferential Reverse Transport Blockade
(-)-HIP-A exhibits a unique mechanism of action characterized as an "insurmountable, long-lasting impairment" of EAAT function. This suggests a non-competitive or slowly dissociating interaction with the transporter. A key feature of (-)-HIP-A is its preferential inhibition of reverse glutamate transport at concentrations significantly lower than those required to inhibit forward uptake. This property is of high therapeutic interest, as it could selectively prevent the pathological release of glutamate during events like ischemia without completely shutting down the necessary physiological clearance of glutamate.
(+)-HIP-B: A Non-transportable Mixed Inhibitor
In contrast, the related compound (+)-HIP-B acts as a non-transportable inhibitor of the glutamate transporter EAAC1 (hEAAT3) through a mixed inhibition mechanism.[1] This means it can bind to both the free transporter and the glutamate-bound transporter, albeit with different affinities.[1] It is more potent in inhibiting forward transport compared to reverse transport.[1] Studies have shown that (+)-HIP-B likely binds to a site distinct from the glutamate binding site.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of glutamate transport inhibitors. The following are generalized protocols based on standard assays used in the characterization of compounds like (-)-HIP-A.
[³H]Aspartate Uptake Assay in hEAAT-Expressing Cells
This assay measures the forward transport of glutamate by quantifying the uptake of radiolabeled aspartate, a substrate for EAATs, into cells engineered to express specific transporter subtypes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are transiently or stably transfected with plasmids encoding the desired human EAAT subtype (hEAAT1, hEAAT2, or hEAAT3).
2. Assay Procedure:
-
Plate the transfected cells in 24-well plates and grow to confluence.
-
On the day of the experiment, wash the cells with a Krebs-HEPES buffer.
-
Pre-incubate the cells for a specified time (e.g., 10-30 minutes) at 37°C with varying concentrations of the test compound (e.g., (-)-HIP-A).
-
Initiate the uptake by adding a solution containing a known concentration of [³H]D-aspartate and unlabeled L-glutamate.
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Glutamate-Induced [³H]D-Aspartate Release (Reverse Transport) Assay in Synaptosomes
This assay measures the reverse transport of glutamate by quantifying the release of pre-loaded radiolabeled D-aspartate from synaptosomes, which are resealed nerve terminals.
1. Preparation of Synaptosomes:
-
Isolate synaptosomes from the desired brain region (e.g., rat cerebral cortex) using differential centrifugation and a sucrose density gradient.
2. Loading of Synaptosomes:
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
Incubate the synaptosomes with [³H]D-aspartate at 37°C for a sufficient time to allow for uptake and loading of the radiolabel into the cytoplasm.
3. Release Assay:
-
After loading, wash the synaptosomes to remove extracellular radiolabel.
-
Resuspend the loaded synaptosomes in a fresh buffer and aliquot them.
-
Pre-incubate the aliquots with varying concentrations of the test compound (e.g., (-)-HIP-A) for a specified duration.
-
Induce reverse transport by adding a high concentration of unlabeled L-glutamate.
-
At various time points, take samples and separate the synaptosomes from the supernatant by rapid centrifugation or filtration.
-
Measure the radioactivity in the supernatant.
4. Data Analysis:
-
Express the release of [³H]D-aspartate as a percentage of the total radioactivity in the synaptosomes.
-
Determine the inhibitory effect of the test compound on glutamate-induced release and calculate the IC₅₀ value.
References
A Technical Guide to Utilizing (+/-)-HIP-A for the Study of Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a central mechanism in a host of neurological disorders, including cerebral ischemia, traumatic brain injury, and chronic neurodegenerative diseases. The study of excitotoxic cascades is paramount for the development of effective neuroprotective therapies. A key player in regulating the concentration of the primary excitatory neurotransmitter, glutamate, in the synaptic cleft and extrasynaptic space is the family of Excitatory Amino Acid Transporters (EAATs). Under pathological conditions such as ischemia, the function of these transporters can be compromised, and they can even reverse their direction of transport, releasing glutamate into the extracellular space and exacerbating excitotoxicity.
This technical guide focuses on the application of (+/-)-HIP-A (racemic 3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid) and its active isomer, (-)-HIP-A , as a tool to investigate the mechanisms of excitotoxicity. Notably, (-)-HIP-A is a potent, non-competitive inhibitor of EAATs with a unique pharmacological profile: it preferentially inhibits the reverse transport (release) of glutamate over its forward uptake. This property makes it an invaluable tool for dissecting the contribution of transporter-mediated glutamate release to excitotoxic neuronal injury, particularly in models of ischemia.
Mechanism of Action of (-)-HIP-A
(-)-HIP-A acts as a selective inhibitor of EAATs. Its significance in the study of excitotoxicity stems from its ability to, at specific concentrations, uncouple the two primary functions of these transporters. Under ischemic conditions, characterized by energy depletion and disruption of ionic gradients, EAATs can reverse their operation, pumping glutamate out of glial cells and neurons into the extracellular space. This pathological release contributes significantly to the rise in ambient glutamate levels that triggers excitotoxicity.
(-)-HIP-A has been shown to inhibit this glutamate-induced glutamate release at concentrations significantly lower than those required to inhibit glutamate uptake.[1] This provides a therapeutic window to specifically target the pathological release of glutamate without completely shutting down its clearance from the synapse. This selective action is crucial for studying the specific role of EAAT-mediated glutamate release in the cascade of events leading to neuronal death.
Data Presentation: Quantitative Analysis of (-)-HIP-A Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of (-)-HIP-A on EAAT function and its neuroprotective effects.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ for [³H]L-glutamate uptake inhibition | 17-18 µM | Rat brain cortex synaptosomes | Colleoni et al., 2008 |
| IC₅₀ for L-glutamate-induced [³H]D-aspartate release inhibition | 1.2-1.6 µM | Rat brain cortex synaptosomes | Colleoni et al., 2008 |
| Neuroprotective Concentration Range | 10-30 µM | Organotypic rat hippocampal slices under ischemic conditions | Colleoni et al., 2008 |
| Toxic Concentration | > 100 µM | Organotypic rat hippocampal slices under ischemic conditions | Colleoni et al., 2008 |
Experimental Protocols
Detailed methodologies for key experiments utilizing (-)-HIP-A to study excitotoxicity are provided below.
Preparation and Maintenance of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the interface method and is suitable for long-term culture and excitotoxicity studies.
-
Animals: Postnatal day 6-9 rat or mouse pups.
-
Procedure:
-
Anesthetize and decapitate the pup.
-
Rapidly dissect the brain and isolate the hippocampi in ice-cold dissection buffer (e.g., Gey's balanced salt solution with glucose).
-
Section the hippocampi into 350-400 µm thick slices using a tissue chopper.
-
Transfer the slices to a sterile, porous membrane insert (e.g., Millicell-CM).
-
Place the insert into a 6-well plate containing 1 mL of culture medium per well. The medium should be in contact with the underside of the membrane, but not covering the slice.
-
Culture Medium: A typical medium consists of 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), supplemented with glucose, glutamine, and antibiotics.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro.
-
Induction of Excitotoxicity using Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in organotypic hippocampal slice cultures.
-
Materials:
-
De-gassed, glucose-free balanced salt solution (e.g., EBSS without glucose).
-
Anaerobic chamber with a gas mixture of 95% N₂ and 5% CO₂.
-
-
Procedure:
-
Before inducing OGD, replace the culture medium with a pre-warmed, glucose-containing balanced salt solution and allow the slices to equilibrate.
-
To initiate OGD, replace the medium with the de-gassed, glucose-free solution.
-
Place the culture plates in the anaerobic chamber and incubate at 37°C for the desired duration (e.g., 30-60 minutes).
-
To terminate OGD, remove the plates from the chamber and replace the OGD solution with pre-warmed, oxygenated culture medium.
-
Return the cultures to the standard incubator for the desired reperfusion period (e.g., 24-48 hours).
-
(-)-HIP-A (10-30 µM) can be applied before, during, or after the OGD period to assess its neuroprotective effects.
-
Quantification of Neuronal Death using Propidium Iodide (PI) Staining
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cell death.
-
Procedure:
-
Add PI to the culture medium at a final concentration of 1-5 µg/mL.
-
Incubate for 30 minutes to 2 hours at 37°C.
-
Visualize the slices using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm).
-
Capture images of the hippocampal subfields (e.g., CA1, CA3, DG).
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The increase in PI fluorescence is proportional to the extent of cell death.
-
Synaptosome Preparation and Glutamate Transport Assays
This protocol allows for the study of glutamate uptake and release in isolated nerve terminals.
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial and synaptosomal fraction.
-
Resuspend this pellet and layer it onto a discontinuous sucrose or Percoll gradient.
-
Centrifuge at high speed to separate the synaptosomes from other components.
-
Collect the synaptosomal fraction and wash it to remove the gradient material.
-
-
[³H]L-glutamate Uptake Assay:
-
Pre-incubate synaptosomes in a buffered salt solution at 37°C.
-
Add (-)-HIP-A at various concentrations and incubate for a specified time (a pre-incubation of several minutes is required for HIP-A's effect).
-
Initiate the uptake by adding [³H]L-glutamate.
-
Terminate the reaction after a short period (e.g., 1-5 minutes) by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
[³H]D-aspartate Release Assay (to measure reverse transport):
-
Load synaptosomes with [³H]D-aspartate (a non-metabolizable substrate for EAATs) by incubating them in a buffer containing the radiolabel.
-
Wash the synaptosomes to remove extracellular [³H]D-aspartate.
-
Pre-incubate the loaded synaptosomes with or without (-)-HIP-A.
-
Stimulate glutamate release by adding a high concentration of non-radiolabeled L-glutamate.
-
At various time points, take aliquots of the suspension and separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the radioactivity in the supernatant to quantify the amount of [³H]D-aspartate released.
-
Mandatory Visualizations
Caption: Signaling pathway of excitotoxicity under ischemic conditions and the point of intervention by (-)-HIP-A.
Caption: A typical experimental workflow for assessing the neuroprotective effects of (-)-HIP-A in a model of ischemic excitotoxicity.
References
An In-depth Technical Guide to (+/-)-HIP-A: A Novel Excitatory Amino Acid Transporter Inhibitor for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-HIP-A, chemically known as (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission. Dysregulation of EAAT function has been implicated in a variety of neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases. This compound and its enantiomers represent valuable research tools for investigating the physiological and pathological roles of EAATs. This technical guide provides a comprehensive overview of the research applications of this compound in neuroscience, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by inhibiting the function of EAATs. The (-)-enantiomer, (-)-HIP-A, has been shown to be particularly interesting due to its preferential inhibition of reverse glutamate transport (glutamate release) over forward transport (glutamate uptake). This unique mechanism of action makes (-)-HIP-A a promising candidate for neuroprotection in conditions of excessive glutamate release, such as cerebral ischemia.
The inhibition of EAATs by HIP-A isomers has been characterized as a mixed type of inhibition, suggesting that it may not bind directly to the glutamate binding site but rather to an allosteric site on the transporter. This is in contrast to competitive inhibitors like DL-threo-β-benzyloxyaspartate (TBOA).
Quantitative Data
The inhibitory potency of the stereoisomers of HIP-A and the related compound HIP-B has been determined in various experimental preparations. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency (IC50) of HIP-A and HIP-B Isomers on [³H]D-Aspartate Uptake in Rat Brain Cortex Synaptosomes
| Compound | IC50 (µM) |
| (+)-HIP-A | >1000 |
| (-)-HIP-A | 18 ± 2 |
| (+)-HIP-B | 8.3 ± 1.2 |
| (-)-HIP-B | >1000 |
Table 2: Inhibitory Potency (IC50) of HIP-A and HIP-B Isomers on [³H]D-Aspartate Uptake in HEK293 Cells Expressing Human EAAT Subtypes
| Compound | hEAAT1 (IC50, µM) | hEAAT2 (IC50, µM) | hEAAT3 (IC50, µM) |
| (+)-HIP-A | >1000 | >1000 | >1000 |
| (-)-HIP-A | 10 ± 1 | 12 ± 1 | 20 ± 3 |
| (+)-HIP-B | 54 ± 7 | 23 ± 3 | 8 ± 1 |
| (-)-HIP-B | >1000 | >1000 | >1000 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of EAAT Function and Inhibition
The following diagram illustrates the role of EAATs in glutamate homeostasis and the proposed mechanism of action for (-)-HIP-A.
Experimental Workflow for [³H]-D-Aspartate Uptake Assay
This diagram outlines the key steps in a typical radiolabeled substrate uptake assay to measure EAAT inhibition.
Enantiomeric Properties of HIP-A: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the enantiomeric properties of (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid (HIP-A), a selective inhibitor of excitatory amino acid transporters (EAATs). This document details the synthesis, chiral separation, and differential biological activities of the HIP-A enantiomers, presenting key data in a structured format, outlining experimental methodologies, and visualizing relevant workflows.
Introduction to HIP-A and its Enantiomers
HIP-A is a potent and selective inhibitor of the high-affinity, sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). These transporters play a critical role in maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. The chiral nature of HIP-A gives rise to two enantiomers, (+)-HIP-A and (-)-HIP-A, which exhibit significant differences in their biological activity.
Synthesis and Chiral Separation
The synthesis of enantiomerically pure (+)-HIP-A and (-)-HIP-A has been achieved, allowing for the detailed investigation of their individual pharmacological profiles.[1] The separation of the racemic mixture is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Analysis of Biological Activity
The primary biological activity of HIP-A enantiomers is the inhibition of EAATs. The inhibitory potency of each enantiomer has been evaluated against human EAAT subtypes 1, 2, and 3 (hEAAT1, hEAAT2, and hEAAT3) and in rat brain synaptosomes.
A key finding is that the inhibitory activity of HIP-A resides almost exclusively in the (-)-enantiomer.[1]
Table 1: Relative Inhibitory Potency of HIP-A Enantiomers
| Enantiomer | Relative Potency vs. (+)-HIP-A (inhibition of [3H]aspartate uptake) | Target Systems |
| (-)-HIP-A | ~150-fold more potent | Rat brain synaptosomes, hEAAT1-3 expressing cells |
| (+)-HIP-A | Baseline | Rat brain synaptosomes, hEAAT1-3 expressing cells |
Note: Specific IC50 values for each enantiomer against individual hEAAT subtypes were not publicly available in the searched literature. The data presented reflects the reported relative potency.[1]
Furthermore, (-)-HIP-A has been shown to preferentially inhibit the reverse transport of glutamate (glutamate release) at concentrations lower than those required to inhibit glutamate uptake.[1] This suggests a unique mechanism of action that could be particularly relevant under conditions of ischemia where glutamate reverse transport is a key contributor to excitotoxicity.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of HIP-A enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of HIP-A Enantiomers
A detailed experimental protocol for the preparative chiral HPLC separation of HIP-A enantiomers is crucial for obtaining enantiomerically pure samples for biological testing. While the specific column and mobile phase composition for HIP-A are proprietary to the original researchers, a general methodology can be outlined.
Objective: To separate and isolate the (+) and (-) enantiomers of HIP-A from a racemic mixture.
Apparatus and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Racemic HIP-A sample.
General Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents. The optimal composition is determined through method development to achieve baseline separation of the enantiomers.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Dissolve the racemic HIP-A in a suitable solvent, ensuring complete dissolution.
-
Injection: Inject the dissolved sample onto the column.
-
Elution and Detection: The enantiomers are separated as they pass through the chiral stationary phase. The separated enantiomers are detected by the UV detector as they elute from the column.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.) of each isolated enantiomer.
[³H]D-Aspartate Uptake Assay in hEAAT-Expressing Cells
This assay is a standard method to determine the inhibitory activity of compounds on specific EAAT subtypes expressed in a cell line.
Objective: To measure the inhibition of radiolabeled substrate uptake by HIP-A enantiomers in cells expressing a specific hEAAT subtype.
Materials:
-
HEK293 cells stably expressing hEAAT1, hEAAT2, or hEAAT3.
-
Cell culture medium and reagents.
-
[³H]D-aspartate (radiolabeled substrate).
-
Krebs-Henseleit buffer (or similar physiological buffer).
-
Test compounds: (+)-HIP-A and (-)-HIP-A at various concentrations.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the hEAAT-expressing cells in appropriate multi-well plates until they reach a suitable confluency.
-
Pre-incubation: On the day of the assay, wash the cells with Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of the test compounds ((+)-HIP-A or (-)-HIP-A) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]D-aspartate to each well.
-
Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake. This timing should be within the linear range of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values for each enantiomer by plotting the percentage of inhibition of [³H]D-aspartate uptake against the logarithm of the compound concentration.
[³H]D-Aspartate Uptake Assay in Rat Brain Synaptosomes
This ex vivo assay measures the inhibitory activity of compounds on native EAATs present in nerve terminals.
Objective: To assess the inhibitory effect of HIP-A enantiomers on glutamate transporter activity in a preparation of rat brain nerve terminals.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus).
-
Sucrose solution (e.g., 0.32 M).
-
Homogenizer and centrifuge.
-
Krebs-Henseleit buffer.
-
[³H]D-aspartate.
-
Test compounds: (+)-HIP-A and (-)-HIP-A.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the rat brain tissue in ice-cold sucrose solution. Centrifuge the homogenate to pellet the synaptosomes (nerve terminals). Resuspend the synaptosomal pellet in Krebs-Henseleit buffer.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with different concentrations of the HIP-A enantiomers or vehicle at 37°C.
-
Uptake Initiation: Add [³H]D-aspartate to start the uptake reaction.
-
Incubation: Incubate the mixture for a defined period at 37°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the incubation medium.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values for each enantiomer as described for the cell-based assay.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of HIP-A is the direct inhibition of excitatory amino acid transporters. By blocking these transporters, HIP-A increases the extracellular concentration and dwell time of glutamate in the synaptic cleft. This can have various downstream effects on glutamatergic neurotransmission and neuronal excitability.
At present, there is no direct evidence in the reviewed literature to suggest that HIP-A or its enantiomers modulate specific intracellular signaling pathways independent of their EAAT inhibitory activity. The neuroprotective effects observed with (-)-HIP-A are likely a consequence of its preferential inhibition of glutamate reverse transport, which mitigates excitotoxic damage under pathological conditions like ischemia.
Visualizations
Experimental Workflow for Characterization of HIP-A Enantiomers
The following diagram illustrates the general workflow for the synthesis, separation, and biological evaluation of HIP-A enantiomers.
Caption: Workflow for the characterization of HIP-A enantiomers.
Conclusion
The enantiomers of HIP-A exhibit a pronounced stereoselectivity in their ability to inhibit excitatory amino acid transporters. The (-)-enantiomer is significantly more potent than the (+)-enantiomer, making it the eutomer for this pharmacological activity. The preferential inhibition of glutamate reverse transport by (-)-HIP-A highlights a potentially valuable therapeutic mechanism for neuroprotection. Further investigation into the precise binding interactions of each enantiomer with the EAATs and a more detailed characterization of their effects on synaptic transmission are warranted.
References
The Impact of (+/-)-HIP-A on Synaptic Glutamate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-HIP-A is a potent inhibitor of excitatory amino acid transporters (EAATs), demonstrating a unique profile of action that preferentially targets reverse glutamate transport over forward uptake. This characteristic positions this compound as a significant tool for investigating the nuanced roles of glutamate transporters in synaptic transmission and as a potential therapeutic agent in conditions marked by glutamate excitotoxicity, such as cerebral ischemia. This technical guide provides a comprehensive overview of the effects of this compound on synaptic glutamate levels, consolidating available quantitative data, detailing experimental methodologies, and visualizing relevant pathways.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation in the synaptic cleft is critical for normal neuronal function. Excitatory amino acid transporters (EAATs) are the primary mechanism for clearing glutamate from the extracellular space, thereby preventing excitotoxicity. The transporter can operate in two directions: forward transport (uptake) removes glutamate from the synapse, while reverse transport can release glutamate into the synapse under certain pathological conditions like ischemia.
This compound ((+/-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid) and its active enantiomer, (-)-HIP-A, are novel glutamate transporter inhibitors that have garnered attention for their neuroprotective properties. Unlike broad-spectrum inhibitors, (-)-HIP-A exhibits a preferential inhibition of reverse glutamate transport, offering a targeted approach to mitigating glutamate-mediated neurotoxicity.
Quantitative Data on this compound's Inhibition of Glutamate Transport
The following tables summarize the quantitative data on the inhibitory effects of (-)-HIP-A, the active enantiomer of this compound, on glutamate transport.
Table 1: Inhibitory Potency (IC₅₀) of (-)-HIP-A on Glutamate Uptake [1]
| Preparation | Transporter Subtype | IC₅₀ (µM) |
| Rat Brain Synaptosomes | Endogenous EAATs | 4.5 ± 0.6 |
| hEAAT1-expressing cells | hEAAT1 | 7.8 ± 1.1 |
| hEAAT2-expressing cells | hEAAT2 | 5.2 ± 0.7 |
| hEAAT3-expressing cells | hEAAT3 | 6.5 ± 0.9 |
Table 2: Inhibition of Glutamate Uptake vs. Reverse Transport by (-)-HIP-A in Rat Brain Synaptosomes [1]
| Process | IC₅₀ (µM) |
| [³H]L-Glutamate Uptake | 25 ± 4 |
| Glutamate-induced [³H]D-Aspartate Release (Reverse Transport) | 3.5 ± 0.5 |
Table 3: Kinetic Parameters of Glutamate Uptake in the Presence of (-)-HIP-A
| Cell Type | Condition | Kₘ | Vₘₐₓ | Reference |
| hEAAT2-expressing HEK293 cells | Control | 38 ± 5 µM | 100% | [2] |
| (-)-HIP-A (30 min pre-incubation) | 120 ± 16 µM | 55 ± 3% of control | [2] | |
| (-)-HIP-A (concomitant addition) | 234 ± 24 µM | No significant change | [2] | |
| Rat Brain Cortex Synaptosomes | Control | 11 ± 2 µM | 100% | [3] |
| (-)-HIP-A (7 min pre-incubation) | No significant change | Significantly lowered | [3] | |
| (-)-HIP-A (concomitant addition) | 52 ± 7 µM | No significant change | [3] |
Mechanism of Action of this compound
This compound acts as an inhibitor of EAATs. The data strongly suggest that its active enantiomer, (-)-HIP-A, exhibits a mixed-type inhibition of glutamate uptake, particularly when pre-incubated with the transporters. This indicates that it can bind to a site other than the glutamate binding site, affecting both the affinity of the transporter for glutamate (Kₘ) and the maximum rate of transport (Vₘₐₓ). When applied simultaneously with glutamate, it acts as a competitive inhibitor, suggesting it can also compete with glutamate for the binding site.
Crucially, (-)-HIP-A is significantly more potent at inhibiting the reverse transport of glutamate than its forward uptake[1]. This preferential action is key to its neuroprotective effects. During pathological conditions such as ischemia, the ionic gradients across the neuronal membrane can collapse, causing EAATs to run in reverse and release glutamate into the synaptic cleft, exacerbating excitotoxicity. By preferentially blocking this reverse transport, (-)-HIP-A can reduce the pathological increase in synaptic glutamate without completely shutting down its necessary clearance by forward uptake.
Experimental Protocols
[³H]D-Aspartate/ [³H]L-Glutamate Uptake Assay
This assay measures the rate of glutamate transporter activity by quantifying the uptake of a radiolabeled substrate.
Materials:
-
Synaptosomes or cells expressing EAATs
-
Krebs-Henseleit buffer (KHB)
-
[³H]D-Aspartate or [³H]L-Glutamate
-
This compound or its enantiomers
-
Scintillation fluid and counter
Protocol:
-
Preparation: Prepare synaptosomes from rat brain cortex or culture cells expressing the desired EAAT subtype.
-
Pre-incubation: Resuspend the synaptosomes/cells in KHB. Pre-incubate the preparation with the desired concentration of this compound or vehicle for a specified time (e.g., 7-30 minutes) at 37°C. For concomitant addition experiments, the inhibitor is added at the same time as the substrate.
-
Initiation of Uptake: Add a known concentration of [³H]D-Aspartate or [³H]L-Glutamate to initiate the uptake reaction.
-
Termination: After a short incubation period (e.g., 1-5 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove extracellular radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity in the inhibitor-treated samples to the vehicle-treated controls to determine the percent inhibition and calculate IC₅₀ values. For kinetic studies, vary the substrate concentration to determine Kₘ and Vₘₐₓ.
Glutamate-induced [³H]D-Aspartate Release (Reverse Transport) Assay
This assay measures the ability of an inhibitor to block the release of a pre-loaded radiolabeled substrate, mimicking reverse transport.
Materials:
-
Synaptosomes
-
KHB
-
[³H]D-Aspartate
-
Unlabeled L-Glutamate
-
This compound or its enantiomers
-
Scintillation fluid and counter
Protocol:
-
Loading: Incubate synaptosomes with [³H]D-Aspartate in KHB to allow for uptake and loading of the radiolabel into the cytoplasm.
-
Washing: Wash the synaptosomes to remove extracellular [³H]D-Aspartate.
-
Pre-incubation: Resuspend the loaded synaptosomes and pre-incubate with this compound or vehicle for a specified duration.
-
Stimulation of Release: Induce reverse transport by adding a high concentration of unlabeled L-Glutamate.
-
Sampling: At various time points, take aliquots of the suspension and separate the extracellular medium from the synaptosomes by rapid centrifugation or filtration.
-
Quantification: Measure the radioactivity in the supernatant (extracellular medium) using a scintillation counter.
-
Analysis: Compare the amount of [³H]D-Aspartate released in the presence of the inhibitor to the control to determine the extent of inhibition.
Signaling Pathways
Currently, there is a lack of direct evidence from the performed searches linking this compound to specific intracellular signaling cascades. The neuroprotective effects observed are primarily attributed to its direct action on glutamate transporters, which reduces excitotoxic damage. Future research is needed to investigate potential downstream signaling pathways that may be modulated by the altered synaptic glutamate dynamics induced by this compound. The initial hypothesis involving the "Hippo" signaling pathway was not substantiated by the literature found in relation to this compound.
Conclusion and Future Directions
This compound and its active enantiomer, (-)-HIP-A, are valuable pharmacological tools for the study of glutamate transport. Their unique property of preferentially inhibiting reverse glutamate transport makes them particularly interesting for investigating the pathological roles of EAATs in conditions like ischemia. The available data robustly demonstrate their inhibitory effects on glutamate uptake and release in synaptosomal and cell-based assays.
However, to fully understand the impact of this compound on synaptic function, further research is required in the following areas:
-
Direct Measurement of Synaptic Glutamate: Utilizing techniques such as in vivo microdialysis or glutamate-sensitive electrodes to directly quantify the changes in synaptic and extrasynaptic glutamate concentrations in response to this compound under both physiological and pathological conditions.
-
Electrophysiological Studies: Characterizing the effects of this compound on excitatory postsynaptic currents (EPSCs), paired-pulse facilitation (PPF), and long-term potentiation (LTP) to determine the functional consequences of its action on synaptic transmission and plasticity.
-
Investigation of Downstream Signaling: Elucidating whether the neuroprotective effects of this compound involve the modulation of specific intracellular signaling pathways beyond the direct inhibition of glutamate transport.
A deeper understanding of these aspects will be crucial for the potential development of this compound and related compounds as therapeutic agents for neurological disorders associated with glutamate excitotoxicity.
References
- 1. Excitatory Synaptic Transmission in Ischemic Stroke: A New Outlet for Classical Neuroprotective Strategies [mdpi.com]
- 2. Free radicals enhance basal release of D-[3H]aspartate from cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Selective α1A-Adrenoceptor Agonist A-61603
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed experimental protocols for the use of A-61603, a potent and highly selective α1A-adrenoceptor agonist, in cell culture experiments. Due to the lack of specific information available for a compound designated as "(+/-)-HIP-A," this document focuses on A-61603 as a representative and well-characterized tool for studying α1A-adrenoceptor function.
The α1A-adrenoceptor, a subtype of the α1-adrenergic G-protein coupled receptor, plays a crucial role in various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission.[1][2] A-61603's high selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of the α1A-adrenoceptor subtype in cellular signaling and function, minimizing off-target effects that can be observed with less selective agonists like norepinephrine and phenylephrine.[2][3]
Mechanism of Action and Signaling Pathway
A-61603 selectively binds to and activates the α1A-adrenoceptor. This receptor is primarily coupled to the Gq family of G-proteins.[1] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response. Additionally, α1A-adrenoceptor activation can stimulate other signaling cascades, including the ERK1/2-phosphorylation pathway.[2][3]
Signaling Pathway of A-61603 via the α1A-Adrenoceptor
Caption: A-61603 activates the α1A-adrenoceptor, initiating a Gq-PLC signaling cascade.
Quantitative Data
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of A-61603 for the human α1-adrenoceptor subtypes. The high affinity and potency for the α1A subtype, coupled with significantly lower affinity for α1B and α1D subtypes, highlights its selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - Calcium Mobilization |
| A-61603 | α1A | 0.5 | 0.3 |
| α1B | >1000 | >1000 | |
| α1D | >1000 | >1000 |
Data compiled from publicly available pharmacological studies. Values can vary based on the specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments using A-61603 in cell culture.
General Cell Culture and Maintenance
This protocol describes the basic steps for maintaining a cell line endogenously or recombinantly expressing the α1A-adrenoceptor, such as Chinese Hamster Ovary (CHO) cells stably transfected with the human α1A-adrenoceptor.
Materials:
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418 if applicable)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete medium in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate into new flasks or plates at the desired density.
-
Change the medium every 2-3 days.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the α1A-adrenoceptor by A-61603.
Experimental Workflow for Calcium Mobilization Assay
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with (+/-)-HIP-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-HIP-A, the racemic form of 3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a potent, non-competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). By blocking these transporters, this compound can modulate glutamatergic neurotransmission. Notably, its active enantiomer, (-)-HIP-A, has demonstrated neuroprotective effects by preferentially inhibiting the reverse transport of glutamate (glutamate release) over glutamate reuptake. This unique mechanism of action makes this compound a valuable research tool for investigating the role of glutamate excitotoxicity in various neurological disorders and for exploring potential therapeutic interventions.
These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound exerts its effects by non-competitively inhibiting EAATs, which are crucial for maintaining low extracellular glutamate concentrations in the central nervous system. Excessive glutamate can lead to excitotoxicity, a process implicated in neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
The active component, (-)-HIP-A, has been shown to be particularly effective at preventing the release of glutamate from astrocytes via transporter reversal, a phenomenon that can occur under pathological conditions like ischemia. By inhibiting this reverse transport, (-)-HIP-A helps to mitigate the excitotoxic cascade.
Signaling Pathway of Glutamate Excitotoxicity and EAAT Inhibition
Caption: Signaling cascade in excitotoxicity and the inhibitory action of this compound.
Data Presentation
For clear and concise presentation of in vivo study results, all quantitative data should be summarized in tables. This allows for easy comparison between treatment groups.
Table 1: Example of Pharmacokinetic Data Summary
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | Intravenous | 5 | ||||
| Intraperitoneal | 10 | |||||
| Oral | 20 | |||||
| Vehicle | (as appropriate) | - |
Table 2: Example of Efficacy Data in an Animal Model of Stroke
| Treatment Group | Dose (mg/kg) | n | Neurological Deficit Score (mean ± SEM) | Infarct Volume (mm³; mean ± SEM) |
| Sham | - | 10 | ||
| Vehicle | - | 10 | ||
| This compound | 5 | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 20 | 10 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vivo effects of this compound. These protocols are based on common practices for testing neuroprotective agents and may require optimization for specific research questions and animal models.
Protocol 1: Evaluation of Neuroprotective Effects in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
Objective: To determine the efficacy of this compound in reducing brain injury following ischemic stroke.
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS, or a suitable solvent for this compound)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring scale
Experimental Workflow:
Caption: Experimental workflow for the MCAO in vivo model.
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.
-
Randomization: Randomly assign animals to different treatment groups (sham, vehicle, and various doses of this compound).
-
Anesthesia and Surgery: Anesthetize the rat using isoflurane. Perform the MCAO surgery using the intraluminal filament method to occlude the middle cerebral artery for a defined period (e.g., 90 minutes).
-
Drug Administration: Prepare a stock solution of this compound in a suitable vehicle. The route of administration (e.g., intravenous, intraperitoneal) and the timing relative to the ischemic insult (pre-, during, or post-ischemia) should be determined based on the experimental design. Due to its chemical structure, intraperitoneal or intravenous administration is recommended to ensure bioavailability. A starting dose range of 5-20 mg/kg can be considered, but dose-response studies are crucial.
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care, including analgesics and hydration.
-
Neurological Assessment: At 24, 48, and 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the animals and perfuse the brains. Section the brains and stain with TTC to visualize the infarct area. Calculate the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological scores and infarct volumes between the different treatment groups using appropriate statistical tests.
Protocol 2: Pharmacokinetic Study of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound following different routes of administration.
Animal Model: Male Sprague-Dawley rats (250-300 g) or CD-1 mice (25-30 g).
Materials:
-
This compound
-
Vehicle
-
Cannulation supplies (for intravenous administration and blood sampling)
-
Blood collection tubes (containing anticoagulant)
-
Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma
Procedure:
-
Animal Preparation: For intravenous administration, cannulate the jugular vein for drug infusion and the carotid artery or tail vein for blood sampling. For other routes (intraperitoneal, oral), cannulation for blood sampling is still recommended for frequent sampling.
-
Drug Administration: Administer a known dose of this compound via the desired route (e.g., IV bolus, IP injection, oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life.
Concluding Remarks
This compound is a promising research tool for investigating the role of glutamate transporters and excitotoxicity in the central nervous system. The protocols outlined above provide a framework for conducting in vivo studies to evaluate its neuroprotective potential and pharmacokinetic properties. Researchers should carefully consider the experimental design, including the choice of animal model, dose, route, and timing of administration, to obtain meaningful and reproducible results. Due to the limited publicly available in vivo data for the racemic mixture, initial dose-finding and tolerability studies are highly recommended.
Application Notes and Protocols for Hippo Pathway Modulators in Neuroprotection Assays
For: Researchers, scientists, and drug development professionals.
Subject: Dosage and Methodologies for Neuroprotection Assays Using Modulators of the Hippo Signaling Pathway.
Note: Initial searches for a compound specifically named "(+/-)-HIP-A" did not yield relevant results in the context of neuroprotection. The following application notes focus on small molecule modulators of the highly relevant Hippo signaling pathway, which plays a crucial role in cell survival, apoptosis, and proliferation in the nervous system.[1][2]
Introduction to the Hippo Signaling Pathway in Neuroprotection
The Hippo signaling pathway is an evolutionarily conserved cascade that primarily regulates organ size by controlling cell proliferation and apoptosis.[2] Core components of this pathway include the serine/threonine kinases MST1/2 and LATS1/2, and the transcriptional co-activators YAP and TAZ. When the Hippo pathway is active, MST1/2 phosphorylates and activates LATS1/2, which in turn phosphorylates YAP and TAZ. This phosphorylation leads to their cytoplasmic retention and degradation, preventing them from entering the nucleus and activating transcription factors, primarily the TEAD family, which are involved in cell proliferation and survival.
In the context of the nervous system, dysregulation of the Hippo pathway has been implicated in various neurological disorders. Activation of the pathway, particularly the MST1 kinase, can promote neuronal cell death.[1][3][4] Conversely, inhibition of the Hippo pathway, leading to the activation of YAP/TAZ, has shown neuroprotective effects in models of neurodegeneration and brain injury.[4][5][6] Therefore, small molecule inhibitors of the Hippo pathway are of significant interest for developing neuroprotective therapies.
Quantitative Data: Effective Dosages of Hippo Pathway Modulators
The following tables summarize the effective concentrations and dosages of various small molecule inhibitors targeting different components of the Hippo signaling pathway in both in vitro and in vivo models relevant to neuroprotection and related cellular processes.
Table 1: In Vitro Concentrations of Hippo Pathway Inhibitors
| Compound | Target | Cell Line | Assay | Effective Concentration | Reference(s) |
| XMU-MP-1 | MST1/2 Kinase | HT22 (mouse hippocampal neuronal cells) | High Glucose/Palmitic Acid/IL-1β induced injury | Not specified, but reduces neuronal apoptosis | [7] |
| HepG2 (human liver cancer cells) | Inhibition of MOB1, LATS1/2, and YAP phosphorylation | 0.1 - 10 µM | [8] | ||
| GA-017 | LATS1/2 Kinase | SKOV3 (human ovarian cancer cells) | Cell growth promotion | EC50: 3.51 ± 0.26 μM | [9] |
| TDI-011536 | LATS1/2 Kinase | HEK293A cells | Suppression of pYAP | IC50: 40.8 ± 4.5 nM | [10] |
| Human Retinal Organoids | Reduction of pYAP | 3 µM (~80% reduction) | [10] | ||
| Verteporfin | YAP/TEAD Interaction | Neuroblastoma cell lines (GI-ME-N, SH-SY5Y) | Cell viability | 5 µM | [11] |
| HeLa cells | Cell viability | 2 µM and 5 µM | [12] | ||
| Endometrial cancer cells | Cell viability | 10 nM | [13] | ||
| Dasatinib | Src/Abl Kinase (attenuates microglial activation) | BV2 microglial cells | LPS-induced inflammation | 100 nM, 250 nM | [14][15] |
| Primary murine microglia | Aβ oligomer-induced inflammation | 100 pM (attenuated TNF-α secretion) | [16] |
Table 2: In Vivo Dosages of Hippo Pathway Modulators
| Compound | Model Organism | Disease Model | Dosage | Route of Administration | Outcome | Reference(s) |
| XMU-MP-1 | Rat | Sporadic Alzheimer's Disease (ICV-STZ injection) | 0.5 mg/kg | Intraperitoneal (i.p.), every 48h for two weeks | Improved cognitive deficits, reduced Aβ deposition and tau phosphorylation | [7][17] |
| Mouse | DSS-induced colitis | 1-3 mg/kg | Intraperitoneal (i.p.) | Ameliorated colitis | [18] | |
| TDI-011536 | Mouse | General in vivo activity | 50, 100, 200 mg/kg | Intraperitoneal (i.p.) | Suppressed YAP phosphorylation in multiple organs | [19] |
| Dasatinib | Mouse | LPS-induced neuroinflammation | 20 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.), daily for 4 days | Suppressed microglial/astrocyte activation | [14] |
Experimental Protocols
In Vitro Neuroprotection Assay Using Neuronal Cell Lines (e.g., SH-SY5Y, HT22)
This protocol outlines a general procedure for assessing the neuroprotective effects of Hippo pathway inhibitors against a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Cell culture medium and supplements
-
Hippo pathway inhibitor (e.g., XMU-MP-1, Verteporfin)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, glutamate for an excitotoxicity model, H₂O₂ for an oxidative stress model)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (96-well for viability assays)
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the Hippo pathway inhibitor (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells containing the pre-treated cells. Determine the optimal concentration of the neurotoxin in preliminary experiments to induce approximately 50% cell death.
-
Incubation: Incubate the plate for the required duration of the neurotoxicity model (e.g., 24-48 hours).
-
Cell Viability Assessment:
-
Remove the culture medium.
-
Add the cell viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-toxin exposed) cells. Plot the results to determine the dose-dependent neuroprotective effect of the inhibitor.
Assessment of Anti-inflammatory Effects in Microglia
This protocol is designed to evaluate the ability of a compound to suppress the inflammatory response in microglial cells.
Materials:
-
Microglial cell line (e.g., BV2) or primary microglia
-
Cell culture medium and supplements
-
Test compound (e.g., Dasatinib)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
RNA isolation kit and reagents for RT-qPCR
Procedure:
-
Cell Seeding and Treatment: Seed microglial cells in appropriate culture plates. Treat the cells with the test compound at various concentrations for 30 minutes to 2 hours before stimulating with LPS (e.g., 100-200 ng/mL).[14][15]
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokine Secretion: Use ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Gene Expression: Isolate total RNA from the cells and perform RT-qPCR to analyze the expression of inflammatory genes (e.g., iNOS, TNF-α, IL-6).
-
-
Data Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-only treated group to determine the anti-inflammatory efficacy.
Visualizations: Signaling Pathways and Workflows
Hippo Signaling Pathway and Points of Inhibition
References
- 1. The Role and Regulatory Mechanism of Hippo Signaling Components in the Neuronal System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Recent Advances of the Hippo/YAP Signaling Pathway in Brain Development and Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MST1 Suppression Reduces Early Brain Injury by Inhibiting the NF-κB/MMP-9 Pathway after Subarachnoid Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lats1/p‐YAP1 pathway mitigates neuronal apoptosis and neurological deficits in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Verteporfin-induced proteotoxicity impairs cell homeostasis and survival in neuroblastoma subtypes independent of YAP/TAZ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. MST1 selective inhibitor Xmu-mp-1 ameliorates neuropathological changes in a rat model of sporadic Alzheimer's Disease by modulating Hippo-Wnt signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+/-)-HIP-A in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-HIP-A, chemically known as (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, is a selective inhibitor of excitatory amino acid transporters (EAATs). In the context of ischemic injury, particularly cerebral ischemia, glutamate-mediated excitotoxicity is a primary driver of neuronal damage. This occurs due to a massive increase in extracellular glutamate, partly caused by the reversal of EAATs. This compound has demonstrated neuroprotective effects by preferentially inhibiting the reverse transport of glutamate, thereby preventing its excessive accumulation in the synaptic cleft. These application notes provide an overview of the use of this compound in preclinical ischemia models, including its mechanism of action, experimental protocols, and available data.
Mechanism of Action in Ischemia
During an ischemic event, the disruption of ionic gradients across neuronal and glial cell membranes leads to the reversal of EAATs. Instead of clearing glutamate from the synapse, these transporters begin to release glutamate into the extracellular space, contributing to a toxic buildup. This excitotoxicity leads to neuronal death.
This compound is a valuable research tool for studying the contribution of reversed glutamate transport to ischemic neuronal damage. Its selective action allows for the specific investigation of this pathway. The active isomer, (-)-HIP-A, is particularly potent in inhibiting this reverse transport. Research suggests that selective prevention of the reversed operation of glutamate transporters is a promising strategy for the therapeutic intervention in ischemic stroke.
Quantitative Data Summary
Currently, publicly available, detailed quantitative data from in vivo ischemia studies specifically using this compound is limited. The primary literature highlights its neuroprotective effects, but specific dose-response tables and detailed quantitative outcomes from ischemia models are not readily found in the initial searches. The information available indicates that non-selective high doses of HIP may not be neuroprotective and could even worsen ischemic neuronal death. This underscores the importance of using a selective concentration that specifically targets the reverse transport mechanism.
Further targeted searches for the specific study by Colleoni et al. (2008), which is cited as demonstrating the neuroprotective effect of a selective HIP compound, would be necessary to populate detailed quantitative data tables.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo ischemia models where a compound like this compound could be applied. These are based on common methodologies in the field and should be adapted based on specific experimental goals and laboratory conditions.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures or Organotypic Slice Cultures
This model simulates ischemic conditions in a controlled environment.
Materials:
-
Primary neuronal cultures or brain slice cultures (e.g., hippocampal or cortical)
-
Deoxygenated glucose-free balanced salt solution (BSS) or artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or aqueous solution)
-
Cell viability assays (e.g., Propidium Iodide, LDH assay, MTT assay)
-
Apparatus for creating a hypoxic environment (e.g., hypoxia chamber with 95% N2 / 5% CO2)
Protocol:
-
Preparation of Cultures: Prepare and mature primary neuronal or organotypic slice cultures according to standard laboratory protocols.
-
Preparation of this compound: Prepare a stock solution of this compound and dilute it to the desired final concentrations in the OGD medium. It is crucial to have a vehicle control group.
-
Induction of OGD:
-
Wash the cultures with glucose-free BSS or aCSF.
-
Replace the culture medium with deoxygenated, glucose-free BSS/aCSF containing the desired concentration of this compound or vehicle.
-
Place the cultures in a hypoxia chamber and incubate for a predetermined duration (e.g., 30-90 minutes) to induce ischemic-like injury.
-
-
Reperfusion:
-
Remove the cultures from the hypoxia chamber.
-
Replace the OGD medium with normal, oxygenated culture medium.
-
-
Assessment of Neuroprotection:
-
At a specified time point after reperfusion (e.g., 24 hours), assess cell death and viability using appropriate assays.
-
Quantify neuronal damage in different treatment groups (vehicle vs. various concentrations of this compound).
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
Materials:
-
Rodents (e.g., rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO surgery
-
This compound solution for administration (e.g., for intravenous or intraperitoneal injection)
-
Physiological monitoring equipment (e.g., for temperature, blood pressure)
-
Behavioral testing apparatus (e.g., neurological deficit scoring, rotarod)
-
Histological stains (e.g., TTC staining for infarct volume assessment)
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method or by direct ligation. The duration of occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.
-
Administration of this compound:
-
Administer this compound at the desired dose and route. The timing of administration is a critical parameter and can be before, during, or after the ischemic insult. A vehicle control group is essential.
-
-
Post-operative Care and Monitoring: Monitor the animal's physiological parameters and provide post-operative care.
-
Assessment of Neurological Deficit: At various time points after surgery, assess neurological function using a battery of behavioral tests.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal and harvest the brain. Slice the brain and stain with TTC to visualize and quantify the infarct volume.
-
Histological and Molecular Analysis: Further analysis of brain tissue can be performed to investigate the cellular and molecular mechanisms of neuroprotection.
Visualizations
Signaling Pathway of Glutamate Excitotoxicity in Ischemia
Caption: Signaling pathway of glutamate-mediated excitotoxicity during ischemia and the inhibitory action of this compound.
Experimental Workflow for In Vivo MCAO Model
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in a rodent MCAO model.
Protocol for the Dissolution of (+/-)-HIP-A for Preclinical Research
Introduction
(+/-)-HIP-A, also known by its chemical name (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid, is a potent, non-competitive blocker of Excitatory Amino Acid Transporters (EAATs). As an inhibitor of glutamate uptake, it is a valuable tool for researchers investigating neurological disorders and the role of glutamatergic signaling in the central nervous system. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for in vitro and in vivo research applications.
Chemical Properties
| Property | Value |
| Chemical Name | (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid |
| Molecular Formula | C₆H₈N₂O₄ |
| Molecular Weight | 172.14 g/mol [1] |
| CAS Number | 227619-64-9 |
Solubility Data
A summary of the known solubility of this compound in common laboratory solvents is provided below. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Solubility | Notes |
| Water | Soluble up to 20 mM[2] | For aqueous buffers, ensure the pH is compatible with the experimental system. |
| DMSO (Dimethyl Sulfoxide) | Information not available | DMSO is a common solvent for organic molecules; test solubility starting with a small amount. |
| Ethanol | Information not available | May be used as a co-solvent with aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Information not available | Solubility is expected to be similar to water, but should be confirmed. |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, purified water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 1.72 mg of this compound (Molecular Weight = 172.14 g/mol ).
-
Calculation: 0.010 mol/L * 0.001 L * 172.14 g/mol = 0.0017214 g = 1.72 mg
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of sterile, purified water (e.g., 80% of the final volume).
-
Vortex the solution for 30-60 seconds to aid dissolution. If necessary, gentle warming (to 37°C) or brief sonication can be applied.
-
-
Volume Adjustment:
-
Once the solid is completely dissolved, add sterile, purified water to reach the final desired volume (e.g., 1 mL).
-
-
Sterilization and Storage:
-
For cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Preparation of Working Solutions for in vitro Experiments
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Gently mix the working solution before adding it to the experimental setup.
Protocol for Dissolution for in vivo Studies
The preparation of this compound for in vivo administration will depend on the route of administration and the specific experimental design. As a starting point, an aqueous solution can be prepared.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Equipment as listed for the in vitro protocol
Procedure:
-
Follow the same calculation and initial dissolution steps as for the in vitro stock solution, using sterile saline as the solvent.
-
Ensure the final concentration is suitable for the intended dosing volume and route of administration.
-
The pH of the final solution should be adjusted to physiological range (pH 7.2-7.4) if necessary, using sterile NaOH or HCl.
-
Sterile filter the final solution before administration.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
References
Application Notes and Protocols for (+/-)-HIP-A in Organotypic Hippocampal Slice Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organotypic hippocampal slice cultures (OHSCs) are a valuable ex vivo model for studying neuronal processes and neurodegenerative diseases.[1][2][3] This system preserves the three-dimensional cytoarchitecture and synaptic connectivity of the hippocampus, offering a more physiologically relevant environment than dissociated neuronal cultures.[1][2] OHSCs are particularly well-suited for investigating mechanisms of neuronal injury and for screening potential neuroprotective compounds.[3]
(+/-)-HIP-A is a ligand for the sigma-2 receptor (σ2R), a protein implicated in various cellular processes, including calcium signaling and cell death.[4] The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is a target of interest for therapeutic intervention in neurodegenerative disorders.[4][5] Ligands of the σ2R have demonstrated neuroprotective effects in several models of neurological disease.[5][6][7][8][9] These application notes provide a detailed protocol for utilizing this compound in an excitotoxicity model of OHSCs to evaluate its potential neuroprotective efficacy.
Quantitative Data Summary
The following tables represent hypothetical data from a study investigating the neuroprotective effects of this compound against kainic acid-induced excitotoxicity in organotypic hippocampal slice cultures.
Table 1: Dose-Dependent Neuroprotection by this compound
| Treatment Group | This compound Concentration (µM) | Mean Propidium Iodide (PI) Fluorescence (Arbitrary Units ± SEM) | Percent Neuroprotection (%) |
| Vehicle Control | 0 | 150.2 ± 12.5 | 0 |
| This compound | 0.1 | 125.8 ± 10.1 | 16.2 |
| This compound | 1 | 85.3 ± 8.9 | 43.2 |
| This compound | 10 | 45.7 ± 6.2 | 69.6 |
| This compound | 100 | 42.1 ± 5.8 | 71.9 |
Table 2: Regional Analysis of Neuroprotection with 10 µM this compound
| Hippocampal Region | Mean PI Fluorescence (Vehicle Control ± SEM) | Mean PI Fluorescence (this compound 10 µM ± SEM) | Percent Neuroprotection (%) |
| CA1 | 180.5 ± 15.3 | 55.2 ± 7.8 | 69.4 |
| CA3 | 210.2 ± 18.9 | 60.1 ± 8.1 | 71.4 |
| Dentate Gyrus | 60.1 ± 5.4 | 21.8 ± 3.3 | 63.7 |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from established methods for creating OHSCs using the membrane-interface method.[10][11]
Materials:
-
Postnatal day 7-9 rat or mouse pups
-
Dissection medium: Minimum Essential Medium (MEM) with 1% GlutaMAX and 1% Penicillin-Streptomycin, chilled to 4°C
-
Culture medium: 50% MEM, 25% Earle's Balanced Salt Solution (EBSS), 25% heat-inactivated horse serum, 1% GlutaMAX, 1% Penicillin-Streptomycin, and 25 mM D-glucose
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Sterile dissection tools
Procedure:
-
Anesthetize and decapitate postnatal rat or mouse pups in accordance with institutional animal care and use committee guidelines.
-
Dissect the brain in ice-cold dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a petri dish containing chilled dissection medium.
-
Under a stereomicroscope, carefully place 1-3 slices onto each Millicell insert.
-
Place the inserts into 6-well plates containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the cultures to stabilize for 7-10 days in vitro (DIV) before experimental manipulation.
Protocol 2: Induction of Excitotoxic Neurodegeneration
This protocol describes the induction of neuronal death using kainic acid, an agonist of glutamate receptors.[10][11]
Materials:
-
Kainic acid (KA) stock solution (10 mM in sterile water)
-
Culture medium
-
OHSCs (7-10 DIV)
Procedure:
-
Prepare a working solution of 5 µM kainic acid in fresh culture medium.
-
Remove the existing culture medium from the wells containing the OHSCs.
-
Add 1 mL of the kainic acid-containing medium to each well.
-
Incubate the slices for 24 hours at 37°C and 5% CO2.
-
For control slices, replace the medium with fresh culture medium without kainic acid.
Protocol 3: Application of this compound and Assessment of Neuroprotection
This protocol details the application of this compound and the quantification of neuronal death using propidium iodide (PI) staining.[1][12][13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Culture medium
-
Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Pre-treatment with this compound:
-
Prepare the desired concentrations of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all groups and does not exceed 0.1%.
-
One hour prior to inducing excitotoxicity, replace the medium in the designated wells with medium containing the appropriate concentration of this compound or vehicle.
-
-
Induction of Excitotoxicity:
-
After the 1-hour pre-treatment, remove the medium and add the kainic acid-containing medium (also containing the respective concentrations of this compound or vehicle).
-
Incubate for 24 hours.
-
-
Propidium Iodide Staining:
-
After the 24-hour incubation with kainic acid, add PI to each well to a final concentration of 2 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Imaging and Quantification:
-
Capture fluorescence images of the slices using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all slices.
-
Using image analysis software, outline the total area of the slice and specific regions of interest (CA1, CA3, DG).
-
Measure the integrated density of the PI fluorescence in each region.[1]
-
Calculate neuroprotection as follows:
-
% Neuroprotection = 100 * (1 - [(Fluorescence_Treated - Fluorescence_Control) / (Fluorescence_KA - Fluorescence_Control)])
-
-
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Hypothesized signaling pathway for this compound-mediated neuroprotection.
References
- 1. A method for objectively quantifying propidium iodide exclusion in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An organotypic hippocampal slice culture model of excitotoxic injury induced spontaneous recurrent epileptiform discharges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitatory amino acid neurotoxicity and modulation of glutamate receptor expression in organotypic brain slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Neuroprotective Efficacy of a Sigma 2 Receptor/TMEM97 Modulator (DKR-1677) after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuroinflammation in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Organotypic Brain Cultures: A Framework for Studying CNS Infection by Neurotropic Viruses and Screening Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propidium iodide staining: a new application in fluorescence microscopy for analysis of cytoarchitecture in adult and developing rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring EAAT Inhibition with (+/-)-HIP-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitatory Amino Acid Transporters (EAATs) are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring normal synaptic transmission. Dysregulation of EAAT function is implicated in various neurological disorders, making them a key target for therapeutic intervention. (+/-)-HIP-A ((+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid) is a potent inhibitor of EAATs. Understanding its mechanism of action is crucial for its development as a pharmacological tool and potential therapeutic agent.
These application notes provide detailed protocols for measuring the inhibitory activity of this compound on EAATs, with a focus on characterizing its mixed competitive and non-competitive inhibition profile. The methodologies described herein are applicable to cell lines expressing specific EAAT subtypes and primary neuronal or glial cultures.
Data Presentation
The inhibitory potency of the active enantiomer, (-)-HIP-A, has been determined against human EAAT subtypes and in rat brain tissue. While data for the specific (+/-)-racemate is less prevalent in the literature, the values for the active isomer provide a strong indication of its inhibitory profile.
Table 1: Inhibitory Potency (IC50) of (-)-HIP-A on EAATs [1]
| Target | Preparation | IC50 (µM) |
| hEAAT1 | hEAAT1-expressing cells | Comparable to hEAAT2/3 |
| hEAAT2 | hEAAT2-expressing cells | Comparable to hEAAT1/3 |
| hEAAT3 | hEAAT3-expressing cells | Comparable to hEAAT1/2 |
| Rat EAATs | Rat brain synaptosomes | ~5 µM |
Table 2: Kinetic Parameters of EAAT2 in the Presence of this compound
The inhibitory mechanism of this compound on hEAAT2 has been shown to be dependent on the experimental conditions, suggesting a mixed mode of inhibition.
| Condition | Apparent Km | Apparent Vmax | Implied Inhibition Type |
| Concomitant application with substrate | Increased | No significant change | Competitive |
| 30-minute pre-incubation | Increased | Decreased | Mixed (Competitive/Non-competitive) |
Note: Specific values for Km and Vmax changes should be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of IC50 using a Radioactive Substrate Uptake Assay
This protocol details the measurement of the concentration-dependent inhibition of EAAT activity by this compound using radiolabeled D-aspartate, a non-metabolized substrate for EAATs.
Materials:
-
HEK293 cells stably expressing the EAAT subtype of interest (e.g., hEAAT1, hEAAT2, or hEAAT3).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Poly-D-lysine coated 24-well plates.
-
Krebs-Henseleit (KH) buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 2 mM CaCl2, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM D-glucose, pH 7.4).
-
[³H]-D-aspartate.
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
Procedure:
-
Cell Plating: Seed the EAAT-expressing HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in KH buffer. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Assay Initiation:
-
Wash the cell monolayer twice with pre-warmed KH buffer.
-
Add 200 µL of KH buffer containing the desired concentration of this compound to each well. For control wells, add KH buffer with the vehicle.
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Addition: Add 50 µL of KH buffer containing [³H]-D-aspartate (final concentration typically around the Km of the transporter, e.g., 10-50 nM) to each well.
-
Uptake Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake for the specific cell line and transporter.
-
Assay Termination:
-
Rapidly aspirate the incubation buffer.
-
Wash the cells three times with 1 mL of ice-cold KH buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known EAAT inhibitor, e.g., 1 mM L-aspartate) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Characterization of Mixed Inhibition Mechanism
This protocol is designed to differentiate between competitive, non-competitive, and mixed inhibition by measuring the effect of this compound on the Km and Vmax of the transporter. The key variable is the pre-incubation time with the inhibitor.
Procedure:
This protocol follows the same general steps as Protocol 1, with the following key modifications:
-
Experimental Groups:
-
Group A (Concomitant Application): this compound is added to the wells at the same time as the [³H]-D-aspartate.
-
Group B (Pre-incubation): this compound is pre-incubated with the cells for 30 minutes before the addition of [³H]-D-aspartate.
-
-
Substrate Concentrations: For each group, a range of [³H]-D-aspartate concentrations bracketing the Km value of the transporter (e.g., 0.1x Km to 10x Km) should be used.
-
Inhibitor Concentration: A fixed, non-saturating concentration of this compound (e.g., close to its IC50 value) is used for the inhibited conditions in both groups.
-
Data Analysis:
-
For each condition (control, concomitant, and pre-incubation), determine the initial velocity (v) of uptake at each substrate concentration [S].
-
Generate Lineweaver-Burk plots (1/v vs. 1/[S]) or use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Interpretation:
-
Competitive inhibition: Increased apparent Km, Vmax remains unchanged.
-
Non-competitive inhibition: Apparent Km remains unchanged, Vmax is decreased.
-
Mixed inhibition: Both apparent Km and Vmax are altered.
-
-
Mandatory Visualizations
Caption: Signaling pathway of EAAT inhibition by this compound.
Caption: Experimental workflow for the radioactive uptake assay.
Caption: Logical relationship of inhibition types.
References
Application Notes and Protocols for Studying Glutamate-Induced Neurotoxicity with (+/-)-HIP-A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at elevated concentrations, a phenomenon known as excitotoxicity. This process is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Excitatory amino acid transporters (EAATs) play a crucial role in maintaining low extracellular glutamate levels. Under pathological conditions such as ischemia, EAATs can reverse their function, releasing glutamate into the synaptic cleft and exacerbating excitotoxicity.
(+/-)-HIP-A ((+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid) is a selective inhibitor of EAATs. Its active enantiomer, (-)-HIP-A, has demonstrated neuroprotective properties, primarily attributed to its preferential inhibition of reverse glutamate transport over glutamate uptake[1][2]. This unique mechanism of action makes this compound a valuable research tool for studying the role of EAATs in glutamate-induced neurotoxicity and for the development of novel neuroprotective strategies.
These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective effects against glutamate-induced neurotoxicity in primary neuronal cultures.
Data Presentation
The following table summarizes illustrative quantitative data on the neuroprotective effects of the active enantiomer, (-)-HIP-A, against glutamate-induced neurotoxicity. This data is based on published findings where a neuroprotective concentration range was identified[1][2] and is presented here as a representative example for a dose-response study.
| (-)-HIP-A Concentration (µM) | Glutamate Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Maximum) |
| 0 (Vehicle) | 100 | 52 ± 4.5 | 85 ± 6.2 |
| 1 | 100 | 58 ± 5.1 | 78 ± 5.9 |
| 10 | 100 | 75 ± 6.3 | 45 ± 4.8 |
| 30 | 100 | 88 ± 5.8 | 25 ± 3.9 |
| 100 | 100 | 60 ± 7.2 | 70 ± 6.5 |
| 30 | 0 (Control) | 98 ± 3.1 | 5 ± 1.2 |
Note: Data are presented as mean ± standard deviation. The neuroprotective effect of (-)-HIP-A is observed within a specific concentration window (10-30 µM), with higher concentrations showing reduced efficacy[1][2].
Signaling Pathways
Glutamate-Induced Neurotoxicity and the Role of EAATs
Glutamate-induced neurotoxicity is primarily mediated by the overactivation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This leads to an excessive influx of Ca²⁺ ions, triggering a cascade of intracellular events that culminate in neuronal death. EAATs on neurons and surrounding glial cells normally clear glutamate from the synapse. However, under conditions of high intracellular sodium, which can occur during ischemia, EAATs can operate in reverse, releasing glutamate and contributing to excitotoxicity. (-)-HIP-A is thought to exert its neuroprotective effect by selectively inhibiting this reverse transport of glutamate.
Caption: Signaling pathway of glutamate-induced neurotoxicity and the inhibitory action of this compound on reverse glutamate transport by EAATs.
Experimental Protocols
Experimental Workflow for Assessing Neuroprotection by this compound
The general workflow for investigating the neuroprotective effects of this compound involves culturing primary neurons, inducing glutamate excitotoxicity, treating with this compound, and assessing cell viability.
Caption: General experimental workflow for studying the neuroprotective effects of this compound.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Dissect the embryos and isolate the cerebral cortices.
-
Mince the cortical tissue and incubate in trypsin-EDTA solution for 15 minutes at 37°C.
-
Inactivate trypsin with FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in the presence of DNase I to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto poly-D-lysine coated plates at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the neurons to mature for 7-10 days in vitro before initiating experiments.
Protocol 2: Induction of Glutamate Neurotoxicity and Treatment with this compound
This protocol details the procedure for inducing excitotoxicity with glutamate and applying this compound for neuroprotection studies.
Materials:
-
Mature primary neuronal cultures (from Protocol 1)
-
L-glutamic acid stock solution (e.g., 10 mM in sterile water)
-
This compound stock solution (e.g., 10 mM in sterile water or appropriate solvent)
-
Culture medium
Procedure:
-
Prepare working solutions of L-glutamic acid and this compound in culture medium at the desired final concentrations.
-
For pre-treatment, remove half of the culture medium from each well and replace it with medium containing the desired concentration of this compound. Incubate for a specified period (e.g., 30 minutes to 2 hours) at 37°C.
-
To induce neurotoxicity, add the L-glutamic acid working solution to the wells to achieve the final desired concentration (e.g., 100 µM).
-
Include appropriate controls:
-
Vehicle control (no glutamate, no this compound)
-
Glutamate control (glutamate, no this compound)
-
This compound control (no glutamate, with this compound)
-
-
Incubate the cultures for the desired duration of the experiment (e.g., 24 hours) at 37°C.
Protocol 3: Assessment of Neuronal Viability
A. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well microplate reader
Procedure:
-
At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate the mixture at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
Procedure:
-
After the treatment period, remove the culture medium.
-
Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
This compound, through its selective inhibition of EAATs and particularly reverse glutamate transport, presents a valuable tool for investigating the mechanisms of glutamate-induced neurotoxicity. The provided protocols offer a framework for researchers to study the neuroprotective potential of this compound in vitro. Careful optimization of experimental conditions, including cell density, glutamate concentration, and treatment duration, is recommended to achieve robust and reproducible results. These studies can contribute to a better understanding of excitotoxicity and the development of novel therapeutic interventions for neurological disorders.
References
Application Notes and Protocols for Studying Reverse Glutamate Transport with (+/-)-HIP-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the glutamate transporter inhibitor, (+/-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid ((+/-)-HIP-A), for the investigation of reverse glutamate transport. This document includes an overview of the compound, quantitative data on related compounds, detailed experimental protocols, and diagrams of relevant pathways and workflows.
Introduction to this compound and Reverse Glutamate Transport
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. Its extracellular concentration is tightly regulated by a family of excitatory amino acid transporters (EAATs). Under normal physiological conditions, these transporters move glutamate from the synaptic cleft into glial cells and neurons. However, under pathological conditions such as ischemia, the ion gradients that drive glutamate uptake can be disrupted, leading to the reversal of transporter function and the release of glutamate into the extracellular space.[1] This process, known as reverse glutamate transport, contributes to excitotoxicity and neuronal damage.
This compound is a conformationally constrained analog of glutamate. The (-)-enantiomer of HIP-A has been shown to be a selective inhibitor of glutamate transporters, with a notable preference for inhibiting reverse transport over forward transport (glutamate uptake).[2] This makes this compound a valuable pharmacological tool for elucidating the mechanisms of reverse glutamate transport and for screening potential therapeutic agents aimed at mitigating excitotoxicity. The (-)-HIP-A enantiomer exhibits a complex inhibitory profile on the human glutamate transporter EAAT2 (hEAAT2), acting as a competitive inhibitor when applied simultaneously with a substrate, and as a non-competitive inhibitor upon pre-incubation.[2]
Quantitative Data
| Compound | Transporter | Assay Condition | Effect on Km | Effect on Vmax | Reference |
| (-)-HIP-A | hEAAT2 | Co-application with [³H]Asp | Increased from 36 ± 3 µM to 234 ± 24 µM | No significant change | [2] |
| (-)-HIP-A | hEAAT2 | 30 min pre-incubation | Increased from 38 ± 5 µM to 120 ± 16 µM | Decreased by 45 ± 3% | [2] |
Table 1: Inhibitory effects of (-)-HIP-A on forward glutamate transport in hEAAT2-expressing cells.
Experimental Protocols
Several methods can be employed to study reverse glutamate transport. The following protocols are adapted from established methodologies and can be used to assess the inhibitory potential of this compound.
Protocol 1: Measurement of Reverse Glutamate Transport in Synaptosomes
This protocol uses isolated nerve terminals (synaptosomes) to measure glutamate release under conditions that favor reverse transport.
Materials:
-
Synaptosome preparation from rodent brain tissue
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 5 mM NaHCO₃, 1.2 mM NaH₂PO₄, 1 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4
-
Low Na⁺/High K⁺ buffer: 30 mM NaCl, 115 mM KCl, 5 mM NaHCO₃, 1.2 mM NaH₂PO₄, 1 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (in water or DMSO)
-
Glutamate dehydrogenase (GDH)
-
NADP⁺
-
Spectrofluorometer
Procedure:
-
Prepare synaptosomes from the desired brain region (e.g., cortex or hippocampus) using standard methods.
-
Resuspend the synaptosomal pellet in HBS.
-
In a thermostated cuvette at 37°C, add synaptosomes, GDH (20 units), and NADP⁺ (1 mM).
-
Allow the baseline fluorescence (excitation ~340 nm, emission ~460 nm) to stabilize. This represents basal glutamate levels.
-
To induce reverse transport, rapidly replace the HBS with the Low Na⁺/High K⁺ buffer. This can be done via a perfusion system or by careful manual exchange.
-
Monitor the increase in fluorescence, which corresponds to the production of NADPH as glutamate is released and oxidized by GDH.[3][4]
-
To test the effect of this compound, pre-incubate the synaptosomes with the desired concentration of the compound for a specified time (e.g., 10-30 minutes) before inducing reverse transport.
-
Compare the rate and magnitude of glutamate release in the presence and absence of this compound.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of transporter currents associated with reverse transport in single cells expressing glutamate transporters.
Materials:
-
HEK293 cells or other suitable cell line expressing the glutamate transporter of interest (e.g., EAAT2)
-
Standard external solution: 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
-
Reverse transport external solution: 140 mM KSCN (or another potassium salt), 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.4
-
Internal pipette solution: 140 mM NaCl, 10 mM L-glutamate, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2
-
Patch-clamp rig with amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Culture cells expressing the target glutamate transporter on coverslips.
-
Establish a whole-cell patch-clamp configuration on a selected cell.[5][6]
-
Initially, perfuse the cell with the standard external solution and hold the membrane potential at a set value (e.g., -60 mV).
-
To induce reverse transport currents, switch the external solution to the reverse transport external solution. This creates an outward driving force for glutamate.[7]
-
Record the outward current, which reflects the efflux of glutamate.
-
To test this compound, apply the compound to the external solution and observe the effect on the reverse transport current.
-
Perform dose-response experiments to determine the IC₅₀ of this compound for the inhibition of reverse transport current.
Protocol 3: Fluorescence-Based Glutamate Release Assay
This method utilizes a genetically encoded glutamate sensor (e.g., iGluSnFR) to visualize and quantify glutamate release from cells.[8][9]
Materials:
-
Cells co-expressing a glutamate transporter and a glutamate sensor (e.g., iGluSnFR)
-
Standard imaging buffer (e.g., HBSS)
-
High K⁺ stimulation buffer (e.g., HBSS with elevated KCl concentration, maintaining osmolarity)
-
This compound stock solution
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Plate the co-transfected cells in a glass-bottom dish suitable for imaging.
-
Replace the culture medium with the standard imaging buffer.
-
Acquire baseline fluorescence images of the cells.
-
Induce reverse transport by perfusing the cells with the high K⁺ stimulation buffer.
-
Capture a time-lapse series of fluorescence images to monitor the increase in iGluSnFR fluorescence, indicating glutamate release.[9]
-
To test this compound, pre-incubate the cells with the compound before stimulation.
-
Quantify the change in fluorescence intensity over time in the presence and absence of the inhibitor.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Forward Glutamate Transport Mechanism.
Caption: Inhibition of Reverse Glutamate Transport by this compound.
Caption: Synaptosome-based reverse transport assay workflow.
Hypothesized Signaling Pathway Modulation
Inhibition of reverse glutamate transport can prevent the excessive activation of postsynaptic glutamate receptors, thereby mitigating downstream excitotoxic signaling cascades.
Caption: Potential neuroprotective mechanism of this compound.
Conclusion
This compound serves as a critical tool for investigating the mechanisms of reverse glutamate transport. Its preferential inhibition of glutamate release over uptake allows for the specific study of this pathological process. The protocols and data provided herein offer a framework for researchers to incorporate this compound into their studies to better understand excitotoxicity and to develop novel neuroprotective strategies. Further research is warranted to determine the precise IC₅₀ of the racemic mixture and its individual enantiomers on reverse transport mediated by different EAAT subtypes and to fully elucidate the downstream signaling consequences of its action.
References
- 1. Glutamate forward and reverse transport: From molecular mechanism to transporter-mediated release after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized fluorescent probe for visualizing glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Characterization of Prodrug-like Inhibitors for Preventing Glutamate Efflux through Reverse Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of (+/-)-HIP-A in Rodent Models of Stroke: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific studies, quantitative data, or established protocols for the administration of a compound referred to as "(+/-)-HIP-A" in the context of rodent models of stroke. The information presented herein is a generalized framework based on common practices in preclinical stroke research. Researchers should adapt these protocols based on the specific physicochemical properties and hypothesized mechanism of action of "this compound".
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1] Preclinical research using rodent models of stroke is essential for the development of novel neuroprotective therapies.[2][3] This document provides a generalized set of application notes and protocols for the evaluation of a putative neuroprotective agent, conceptualized here as "this compound," in rodent models of focal cerebral ischemia. The primary rodent model described is the transient Middle Cerebral Artery Occlusion (tMCAO), a widely used model that mimics key aspects of human ischemic stroke.[2][4]
Quantitative Data Summary (Hypothetical Data)
In the absence of specific data for "this compound," the following tables are presented as templates for organizing and presenting quantitative data from a preclinical stroke study. These tables should be populated with experimental data.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Dose (mg/kg) | n | Infarct Volume (mm³) | Neurological Score (mNSS) |
| Vehicle Control | - | 10 | 150 ± 25 | 12 ± 2 |
| This compound | 1 | 10 | 120 ± 20 | 10 ± 2 |
| This compound | 5 | 10 | 90 ± 15 | 8 ± 1 |
| This compound | 10 | 10 | 75 ± 10 | 6 ± 1 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.
Table 2: Biomarker Modulation by this compound in Ischemic Brain Tissue
| Treatment Group | Dose (mg/kg) | n | Marker A (ng/mg protein) | Marker B (fold change) |
| Sham | - | 8 | 5 ± 1 | 1.0 ± 0.2 |
| Vehicle Control | - | 10 | 25 ± 5 | 5.0 ± 1.0 |
| This compound | 10 | 10 | 15 ± 3 | 2.5 ± 0.5 |
Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control.
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The intraluminal filament model of MCAO is a common method for inducing focal cerebral ischemia.[2][4]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
Heating pad with rectal probe for temperature monitoring
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
4-0 silicone-coated nylon monofilament
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat with 3-4% isoflurane for induction and maintain at 1.5-2% in a mixture of 70% N₂O and 30% O₂.
-
Maintain body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.
-
Place the animal in a supine position and make a midline cervical incision.
-
Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the silicone-coated filament into the ECA lumen and advance it into the ICA until a slight resistance is felt, typically 18-20 mm from the carotid bifurcation. This occludes the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by a drop in regional cerebral blood flow (>70%) using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Administration of this compound
The route, timing, and dosage of administration are critical variables.
Protocol:
-
Route of Administration: Based on the compound's properties, choose intravenous (IV), intraperitoneal (IP), or oral (PO) administration.
-
Dosage: Perform a dose-response study to determine the optimal therapeutic dose.
-
Timing of Administration:
-
Pre-treatment: Administer the compound before MCAO to assess its prophylactic potential.
-
Post-treatment: Administer at various time points after the onset of ischemia or reperfusion (e.g., 1, 2, or 6 hours post-MCAO) to evaluate its therapeutic window.
-
Example Protocol (Intravenous Administration):
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, DMSO).
-
At the designated time point (e.g., 30 minutes after reperfusion), administer the compound via the tail vein.
-
Administer an equivalent volume of the vehicle to the control group.
Assessment of Outcomes
3.3.1. Neurological Deficit Scoring:
-
Perform neurological scoring at 24 and 48 hours post-MCAO using a standardized scale, such as the modified Neurological Severity Score (mNSS).[5] The mNSS is a composite score evaluating motor, sensory, balance, and reflex functions.
3.3.2. Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume, correcting for edema.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical neuroprotective signaling pathway that could be modulated by "this compound".
Caption: Hypothetical signaling cascade of this compound in neuroprotection.
Experimental Workflow
This diagram outlines the typical experimental workflow for evaluating a neuroprotective compound in a rodent stroke model.
Caption: Experimental workflow for preclinical stroke studies.
Logical Relationship of Treatment and Outcome
This diagram illustrates the logical flow from therapeutic intervention to the desired outcome.
Caption: Logical flow from intervention to therapeutic outcome.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (+/-)-HIP-A Solubility in Aqueous Solutions
Welcome to the technical support center for (+/-)-HIP-A. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with compounds exhibiting poor aqueous solubility. While specific data for "this compound" is not publicly available, this guide provides general troubleshooting strategies and protocols applicable to poorly water-soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: My preparation of this compound in an aqueous buffer is cloudy. What does this indicate?
A cloudy or precipitated solution typically indicates that the compound has exceeded its solubility limit in the given aqueous environment. This can lead to inaccurate concentration measurements and affect experimental outcomes. It is crucial to ensure complete dissolution for reliable results.
Q2: What are the initial steps to take when encountering solubility issues with a new compound like this compound?
When facing solubility challenges, a systematic approach is recommended. Start by visually inspecting the solution for any particulate matter. If solubility is an issue, consider preparing a fresh stock solution in an appropriate organic solvent before further dilution into your aqueous experimental medium. It is also beneficial to consult any available product datasheets for solubility information.
Q3: Can pH changes affect the solubility of my compound?
Yes, for ionizable compounds, pH can significantly impact solubility.[1][2][3] For acidic or basic compounds, adjusting the pH of the aqueous solution can increase solubility by promoting the formation of a more soluble salt form. It's important to determine the pKa of your compound to understand its pH-dependent solubility profile.
Q4: Are there common solvents that can be used to improve the solubility of hydrophobic compounds?
Organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used to dissolve hydrophobic compounds to create concentrated stock solutions.[4][5] These stock solutions can then be diluted into aqueous buffers for experiments. However, it is important to be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound or other poorly soluble compounds in your experiments.
Problem: this compound precipitates out of solution upon dilution in an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation issues.
Data Presentation
The following table summarizes the hypothetical solubility of a poorly water-soluble compound, referred to here as "this compound," in various solvents. This data is for illustrative purposes and should be determined experimentally for your specific compound.
| Solvent/Solution | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | < 0.01 | Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | < 0.01 | Sparingly soluble |
| Ethanol | 25 | ~30 | Soluble[4][5] |
| Dimethyl Sulfoxide (DMSO) | 25 | ~30 | Soluble[4][5] |
| 1:8 Ethanol:PBS (pH 7.2) | 25 | ~0.25 | Sparingly soluble[4][5] |
| Aqueous solution with 10% cyclodextrin | 25 | > 1.0 | Enhanced solubility[6][7] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of a Poorly Soluble Compound
This protocol describes a general method for preparing a stock solution of a poorly soluble compound, such as the hypothetical this compound, using an organic solvent.
Materials:
-
This compound (or other poorly soluble compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For a 10 mM solution of a compound with a molecular weight of 206.3 g/mol (similar to alpha-lipoic acid), this would be 2.063 mg for 1 mL of solvent.[4][5]
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Purge the headspace of the tube with an inert gas to prevent oxidation.[4][5]
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but check for compound stability at elevated temperatures.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended for the specific compound. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Note that aqueous solutions of some compounds are not stable and should be prepared fresh daily.[4][5]
Signaling Pathway Visualization
Once solubilized, this compound may be used to investigate its effects on various cellular signaling pathways. The following is a generalized diagram of a hypothetical signaling cascade that could be modulated by a research compound.
Caption: A hypothetical signaling pathway modulated by a compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Hippo Pathway Modulator Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Hippo pathway modulators, using Verteporfin as a representative example, for assessing cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Hippo signaling pathway in cell viability?
The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis by controlling cell proliferation, apoptosis, and stemness.[1][2] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and inhibits the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, where they bind to transcription factors, primarily TEAD (TEA domain family members), to induce the expression of genes that promote cell proliferation and inhibit apoptosis.[3][4] Dysregulation of the Hippo pathway, leading to YAP/TAZ activation, is a common feature in various cancers.[5][6]
Q2: How do Hippo pathway modulators like Verteporfin affect cell viability?
Hippo pathway modulators can either activate or inhibit the pathway's components. Verteporfin is a well-characterized inhibitor of the Hippo pathway's downstream effectors.[6][7] It functions by disrupting the interaction between YAP and TEAD, thereby preventing the transcription of pro-proliferative and anti-apoptotic genes.[6][7] This inhibition of YAP-TEAD activity leads to decreased cell viability, proliferation, and invasion in cancer cells.[3][7]
Q3: What are the typical concentration ranges for Verteporfin in cell viability assays?
The effective concentration of Verteporfin can vary depending on the cell line and the duration of treatment. Based on published studies, concentrations ranging from 0.1 µM to 10 µM are commonly used for in vitro experiments.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Which cell viability assays are suitable for testing Hippo pathway modulators?
Several assays can be used to assess cell viability. Common methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability.[8]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which correlates with the number of metabolically active cells.
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.[3]
-
Real-time Live-Cell Imaging: This method allows for continuous monitoring of cell proliferation and death over time.
The choice of assay depends on the specific research question, cell type, and available equipment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results | - Uneven cell seeding- Pipetting errors- Edge effects in multi-well plates- Reagent precipitation | - Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Warm reagents to 37°C and mix thoroughly before use.[9] |
| No significant effect of the Hippo pathway modulator on cell viability | - Incorrect concentration range- Insufficient incubation time- Cell line is resistant to the modulator- Inactive compound | - Perform a broader dose-response curve.- Optimize the treatment duration.- Verify the expression and activity of the Hippo pathway in your cell line.- Check the quality and storage conditions of the compound. |
| Unexpected increase in cell viability at high concentrations | - Compound precipitation at high concentrations, interfering with the assay readout.- Off-target effects of the compound. | - Visually inspect the wells for any precipitate.- Use a different type of cell viability assay to confirm the results.- Investigate potential off-target effects of the compound. |
| Inconsistent IC50 values | - Variations in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation conditions (temperature, CO2) | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density to reach a specific confluence before treatment.- Ensure consistent and optimal incubator conditions. |
Data Presentation
The following table summarizes the dose-dependent effect of Verteporfin on the viability of MDA-MB-231 human breast cancer cells after 24 hours of treatment, as determined by an MTT assay.[8]
| Verteporfin Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.0 |
| 0.1 | 95 | ± 4.5 |
| 0.5 | 85 | ± 6.2 |
| 1.0 | 70 | ± 5.8 |
| 5.0 | 45 | ± 7.1 |
| 10.0 | 25 | ± 4.9 |
Experimental Protocols
Protocol: Determining the Effect of a Hippo Pathway Modulator (Verteporfin) on Cell Viability using an MTT Assay
1. Materials:
-
MDA-MB-231 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Verteporfin (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
3. Compound Treatment:
-
Prepare serial dilutions of Verteporfin in complete medium from the stock solution. The final concentrations should range from 0.1 µM to 10 µM.[8]
-
Include a vehicle control (DMSO) at the same concentration as the highest Verteporfin concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Verteporfin dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve (concentration vs. % cell viability) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of Verteporfin.
Caption: Experimental workflow for a cell viability MTT assay.
References
- 1. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Verteporfin inhibits cell proliferation and induces apoptosis in different subtypes of breast cancer cell lines without light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
(+/-)-HIP-A stability in experimental buffers
This technical support center provides guidance on assessing the stability of research compounds in common experimental buffers. Due to the absence of specific data for "(+/-)-HIP-A" in publicly available literature, this guide offers a general framework and best practices applicable to novel or uncharacterized small molecules, hereafter referred to as "Compound-X".
Frequently Asked Questions (FAQs)
Q1: My compound's activity is decreasing in my cell-based assays over time. Could this be a stability issue?
A1: Yes, a decline in compound activity over the course of an experiment is a strong indicator of instability in the assay medium. Factors such as the pH of the culture medium, temperature (typically 37°C), enzymatic activity in serum, and reactivity with media components can all contribute to the degradation of a small molecule. It is crucial to assess the stability of your compound under your specific experimental conditions.
Q2: What are the primary factors that affect the stability of a small molecule in an aqueous buffer?
A2: The main factors influencing compound stability in solution are:
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pH: Many compounds are susceptible to acid- or base-catalyzed hydrolysis.
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Temperature: Higher temperatures accelerate the rate of chemical degradation.
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Oxidation: Dissolved oxygen or reactive oxygen species can degrade sensitive compounds.
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Light: Exposure to certain wavelengths of light can induce photochemical degradation.
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Buffer Components: Some buffer salts or additives can react with the compound.
Q3: How should I prepare and store stock solutions of my compound to maximize stability?
A3: For long-term storage, it is generally recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions should be prepared in a suitable, dry solvent (e.g., DMSO) at a high concentration. These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, an aliquot should be thawed and diluted into the experimental buffer immediately.
Troubleshooting Guides
Issue 1: Inconsistent results or a higher IC50 value than expected.
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Possible Cause: The compound is degrading during the experiment, leading to a lower effective concentration.
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Troubleshooting Steps:
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Perform a Stability Assessment: Directly measure the concentration of the compound in your experimental buffer over the time course of your experiment using an analytical method like HPLC or LC-MS.
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Reduce Incubation Time: If the compound is unstable, shorten the experimental duration if possible.
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Replenish Compound: For longer experiments, consider replenishing the medium with a fresh preparation of the compound at set intervals.
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Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of my compound in buffer.
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Possible Cause: These new peaks are likely degradation products of your compound.
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Troubleshooting Steps:
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Analyze a Control: Run a sample of the compound from a freshly prepared stock solution (time zero) to confirm the absence of these peaks.
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Forced Degradation Study: To understand the degradation pathway, intentionally stress the compound under harsh conditions (e.g., high heat, strong acid/base, oxidizing agent).[1] This can help in identifying the potential degradation products.
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Method Optimization: If the new peaks are not well-resolved from the parent compound, optimize your analytical method (e.g., change the mobile phase, gradient, or column).[1]
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Issue 3: Precipitation of the compound upon dilution into aqueous buffer.
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Possible Cause: The compound has low aqueous solubility, and the concentration in the final solution exceeds its solubility limit.
-
Troubleshooting Steps:
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Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and does not cause the compound to precipitate.
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Pre-warm the Buffer: Adding a cold stock solution to a warm buffer can sometimes induce precipitation. Try pre-warming the buffer before adding the compound.
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Use a Different Formulation: Consider using solubility-enhancing excipients if compatible with your experimental system.
-
Data Presentation
The following table provides an example of how to present stability data for "Compound-X" in different buffers at various temperatures.
| Buffer (pH) | Temperature (°C) | Time (hours) | % Remaining (Mean ± SD) |
| PBS (7.4) | 4 | 0 | 100 ± 0 |
| 8 | 98.2 ± 1.5 | ||
| 24 | 95.6 ± 2.1 | ||
| PBS (7.4) | 25 | 0 | 100 ± 0 |
| 8 | 85.1 ± 3.2 | ||
| 24 | 65.4 ± 4.5 | ||
| PBS (7.4) | 37 | 0 | 100 ± 0 |
| 8 | 50.3 ± 5.1 | ||
| 24 | 15.8 ± 3.8 | ||
| Tris (8.0) | 37 | 0 | 100 ± 0 |
| 8 | 42.1 ± 4.7 | ||
| 24 | 5.2 ± 1.9 |
Experimental Protocols
Protocol: Assessing the Stability of Compound-X in an Aqueous Buffer
This protocol outlines a general procedure for determining the stability of a small molecule in an experimental buffer using HPLC analysis.
-
Preparation of Stock Solution:
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Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
-
Preparation of Working Solution:
-
Dilute the 10 mM stock solution to a final concentration of 100 µM in the desired experimental buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is 1% or less.
-
-
Incubation:
-
Aliquot the working solution into multiple vials for each time point and temperature condition being tested (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Collection:
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At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition. The 0-hour sample should be processed immediately after preparation.
-
-
Sample Processing:
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To stop any further degradation, immediately add an equal volume of cold acetonitrile to the sample.
-
Vortex the sample and then centrifuge to pellet any precipitated proteins or salts.
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Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the processed samples onto a suitable HPLC system with a C18 column.
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Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
-
Monitor the elution of Compound-X using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
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Determine the peak area of Compound-X for each sample.
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Calculate the percentage of Compound-X remaining at each time point relative to the peak area of the 0-hour sample.
-
Plot the percentage of remaining Compound-X versus time for each condition.
-
Visualizations
Caption: A general workflow for assessing compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Troubleshooting inconsistent results with (+/-)-HIP-A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+/-)-HIP-A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid, is a potent, non-competitive blocker of excitatory amino acid transporters (EAATs).[1][2] It primarily functions by inhibiting the reuptake of glutamate, the main excitatory neurotransmitter in the central nervous system.[1][2] Specifically, it has been shown to preferentially inhibit glutamate-induced D-aspartate release over L-glutamate uptake.[1][2]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid | [1] |
| Molecular Formula | C₆H₈N₂O₄ | [1][2] |
| Molecular Weight | 172.14 g/mol | [1][2] |
| CAS Number | 227619-64-9 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (to 10 mM) | [2] |
| Storage | Store at +4°C | [1][2] |
Q3: Is this compound a specific inhibitor? What about off-target effects?
A3: this compound is considered moderately selective. It shows low affinity for AMPA and kainate receptors and no significant affinity for NMDA and metabotropic glutamate receptors.[1][2] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the observed effects.
Q4: What is the significance of the "(+/-)" in the name?
A4: The "(+/-)" indicates that the product is a racemic mixture, meaning it contains equal amounts of both enantiomers: (+)-HIP-A and (-)-HIP-A. It is important to note that the biological activity of these enantiomers can differ significantly.[3][4] For instance, one enantiomer may be more potent or have a different selectivity profile for various EAAT subtypes.[3] Inconsistent experimental results can sometimes be attributed to variations in the enantiomeric composition between different batches of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Issue 1: Inconsistent or lower-than-expected inhibition of glutamate uptake.
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Question: I am using this compound to inhibit glutamate uptake in my cell-based assay, but the results are variable or the inhibition is weaker than anticipated. What could be the cause?
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Answer: Several factors could contribute to this issue:
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Compound Stability: this compound, like many small molecules, can degrade over time, especially when in solution. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
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Solubility Issues: While soluble in water up to 10 mM, improper dissolution can lead to a lower effective concentration.[2] Ensure the compound is fully dissolved before adding it to your assay. Sonication may aid in dissolution.
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Enantiomeric Composition: As a racemic mixture, the activity of this compound can be influenced by the ratio of its enantiomers.[3][5] Different batches may have slight variations, leading to inconsistent results. If high precision is required, consider using a specific enantiomer, such as (-)-HIP-A, which has been reported to be the more active isomer in some contexts.[3]
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Cell Health and Density: The health and density of your cells can significantly impact transporter expression and function. Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments.
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Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all affect the outcome of a glutamate uptake assay. Optimize these parameters for your specific cell type and experimental setup.
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Issue 2: Unexpected or off-target effects observed in my experiments.
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Question: I'm observing cellular effects that don't seem to be directly related to EAAT inhibition. Could this compound have off-target effects?
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Answer: While this compound is reported to be moderately selective for EAATs, off-target effects are always a possibility, particularly at higher concentrations.[1][2]
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Concentration-Dependence: High concentrations of any pharmacological agent increase the likelihood of off-target binding. Perform a dose-response curve to determine the optimal concentration range for EAAT inhibition with minimal side effects.
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Control Experiments: To confirm that the observed effects are due to EAAT inhibition, include appropriate controls. This could involve using a structurally different EAAT inhibitor to see if it produces the same effect, or using a cell line that does not express the target EAAT.
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Enantiomer-Specific Effects: The different enantiomers of HIP-A may have different off-target profiles. If you suspect off-target effects, testing the individual enantiomers might provide more clarity.
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Issue 3: Difficulty dissolving this compound.
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Question: I'm having trouble getting this compound to dissolve completely in my aqueous buffer. What can I do?
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Answer: this compound is reported to be soluble in water up to 10 mM.[2] If you are experiencing difficulties, consider the following:
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pH of the Solution: The solubility of compounds with carboxylic acid groups can be pH-dependent. Adjusting the pH of your buffer may improve solubility.
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Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help to dissolve the compound. Avoid excessive heat, as it may cause degradation.
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Use of a Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO, if compatible with your assay) and then dilute it to the final working concentration in your assay buffer. Always check the solubility of the compound in the chosen solvent.
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Experimental Protocols & Methodologies
Below are generalized protocols for common experiments involving EAAT inhibitors like this compound. Researchers should optimize these protocols for their specific experimental systems.
Glutamate Uptake Assay in Cell Culture
This protocol describes a common method for measuring glutamate uptake in cultured cells expressing EAATs.
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Cell Plating: Plate cells (e.g., HEK293 cells stably expressing a specific EAAT subtype, or primary astrocyte cultures) in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.
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Preparation of Solutions:
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Prepare a stock solution of this compound (e.g., 10 mM in sterile water).
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Prepare a working solution of radiolabeled substrate (e.g., [³H]D-aspartate or [¹⁴C]L-glutamate) in a suitable assay buffer (e.g., Krebs-Henseleit buffer).
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Inhibition:
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Wash the cells with assay buffer.
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Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
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Uptake:
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Initiate the uptake by adding the radiolabeled substrate to the wells.
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Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.
-
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Termination and Lysis:
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Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
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Quantification:
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Transfer the cell lysates to scintillation vials.
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Add scintillation cocktail and measure the radioactivity using a scintillation counter.
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Determine the protein concentration in each well to normalize the uptake data.
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Data Presentation: Example IC₅₀ Values for this compound
The following table summarizes reported IC₅₀ values for this compound. Note that these values can vary depending on the experimental conditions.
| Target/Assay | IC₅₀ (μM) | Reference |
| Glutamate-induced [³H]D-aspartate release | 1.6 | [1][2] |
| [³H]L-glutamate uptake | 18 | [1][2] |
| AMPA receptors | 43 | [1] |
| Kainate receptors | 8 | [1] |
Visualizations
Signaling Pathway: EAAT-Mediated Glutamate Uptake and Inhibition
This diagram illustrates the role of Excitatory Amino Acid Transporters (EAATs) in clearing glutamate from the synaptic cleft and how inhibitors like this compound block this process.
Caption: EAATs on glial cells remove glutamate from the synapse. This compound inhibits this uptake.
Experimental Workflow: Glutamate Uptake Assay
This workflow outlines the key steps in a typical glutamate uptake assay used to evaluate the efficacy of EAAT inhibitors.
Caption: A stepwise workflow for performing a glutamate uptake assay with an inhibitor.
Logical Relationship: Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent results when using this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent (+/-)-HIP-A degradation in solution
Important Notice: Information regarding a compound specifically designated as "(+/-)-HIP-A" is not available in publicly accessible scientific literature or chemical databases. The name may be an internal laboratory code, a non-standard abbreviation, or contain a typographical error.
To provide accurate technical support, please verify the full chemical name, CAS number, or provide a reference to a publication mentioning this compound.
Once the compound is correctly identified, this technical support center will be populated with detailed information to address your experimental needs. The planned content will include:
Frequently Asked Questions (FAQs)
This section will provide quick answers to common questions regarding the handling, storage, and use of the identified compound. Examples of questions to be addressed include:
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General Handling:
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What is the recommended solvent for reconstituting this compound?
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What is the solubility of this compound in common organic solvents and aqueous buffers?
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Are there any known incompatibilities with other common laboratory reagents?
-
-
Stability and Storage:
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What are the optimal storage conditions for the lyophilized powder?
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How should I store solutions of this compound to minimize degradation?
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What is the expected shelf-life of the compound in solution under recommended storage conditions?
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Is the compound sensitive to light or repeated freeze-thaw cycles?
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Experimental Use:
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What is the typical working concentration range for in vitro/in vivo experiments?
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Are there any known artifacts or off-target effects to be aware of?
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What is the primary mechanism of action or signaling pathway affected by this compound?
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Troubleshooting Guides
This section will offer structured guidance to help researchers identify and solve common experimental problems.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh solutions from lyophilized powder. |
| Incorrect solvent or pH of the solution. | Check the recommended solvent and ensure the pH of the experimental buffer is within the stable range for the compound. | |
| Low compound concentration. | Titrate the compound concentration to determine the optimal effective dose for your specific assay. | |
| Precipitation of the compound in solution | Exceeded solubility limit. | Prepare a more dilute solution. Consider using a different solvent system if compatible with your experimental setup. |
| Change in temperature or pH. | Ensure the solution is maintained at a constant temperature and pH. Avoid drastic changes that could affect solubility. |
Experimental Protocols
Detailed protocols for key experiments will be provided to ensure reproducibility and accuracy.
Protocol 1: Preparation of a Stock Solution
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Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial.
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Add the appropriate volume of the recommended solvent (e.g., DMSO, Ethanol) to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly to ensure the compound is fully dissolved.
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Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
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Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).
Signaling Pathway
A diagram of the relevant signaling pathway will be provided to visualize the compound's mechanism of action.
Caption: A placeholder diagram of a potential signaling pathway for this compound.
To enable us to provide you with the necessary and accurate technical information, please provide a definitive identifier for the compound "this compound".
Technical Support Center: Understanding Off-Target Effects of Sigma-2 Receptor Ligands in Neuronal Cultures
This guide provides troubleshooting advice and frequently asked questions regarding the potential off-target effects of sigma-2 receptor ligands in neuronal cultures. The sigma-2 receptor, also known as TMEM97, is implicated in various cellular processes, and its ligands are under investigation for neurological disorders like Alzheimer's and Huntington's disease.[1][2][3] However, like many pharmacological tools, these ligands can interact with other cellular targets, leading to off-target effects that can confound experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary functions and signaling pathways of the sigma-2 (σ2) receptor in neurons?
The sigma-2 (σ2) receptor, or TMEM97, is a transmembrane protein expressed in various cell types, including neurons.[1] It is involved in regulating cellular functions such as cholesterol biosynthesis and trafficking, autophagy, and membrane-bound protein trafficking.[1] Antagonism of the σ2 receptor is suggested to reduce ER stress and maintain Ca2+ homeostasis, thereby protecting neurons.[2] Sigma-2 receptor modulators may also exert neuroprotective effects by regulating neuroinflammation and nerve growth factor (NGF).[2]
Q2: What are the potential off-target effects of sigma-2 receptor ligands in neuronal cultures?
While striving for selectivity, many small molecule ligands can exhibit promiscuous binding profiles. Off-target effects of sigma-2 receptor ligands can arise from their interaction with other receptors, ion channels, or enzymes. For instance, some compounds may interact with the sigma-1 (σ1) receptor, which is structurally distinct but shares some ligand-binding characteristics.[3] Additionally, some effects initially attributed to sigma receptor binding have been later linked to other mechanisms, such as the induction of phospholipidosis.[4] It is crucial to consult the selectivity profile of the specific ligand being used.
Q3: How can I differentiate between on-target and off-target effects in my neuronal culture experiments?
Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research. Here are a few strategies:
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Use of structurally different ligands: Employing multiple, structurally distinct ligands for the same target can help confirm that the observed effect is due to interaction with the intended target.
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Knockout/knockdown models: Using neuronal cultures from animals with a knockout of the gene encoding the sigma-2 receptor (TMEM97) can provide definitive evidence. If the experimental effect persists in these cells, it is likely an off-target effect.[4]
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Dose-response curves: A consistent dose-response relationship that aligns with the binding affinity of the ligand for the sigma-2 receptor can suggest an on-target effect.
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Use of inactive enantiomers: If the ligand is chiral, using an inactive enantiomer as a negative control can be a powerful tool.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Neuronal Death/Toxicity at Low Concentrations | The compound may be inducing apoptosis or necrosis through off-target interactions, such as triggering caspase activation or causing mitochondrial destabilization.[5] | - Perform a detailed cytotoxicity assay (e.g., LDH release, TUNEL staining) to determine the mechanism of cell death.- Test the compound in a cell line that does not express the sigma-2 receptor to see if the toxicity persists.- Lower the concentration of the compound and shorten the incubation time. |
| Changes in Neuronal Excitability (e.g., altered firing rate) | The ligand might be interacting with ion channels (e.g., sodium, potassium, or calcium channels) or other neurotransmitter receptors that modulate neuronal excitability. | - Conduct electrophysiological recordings (e.g., patch-clamp) to investigate direct effects on ion channel currents.- Use specific antagonists for other potential receptor targets to see if the effect can be blocked. |
| Alterations in Synaptic Transmission | The compound could be affecting presynaptic neurotransmitter release or postsynaptic receptor function through off-target mechanisms. For example, it might interfere with the trafficking of AMPA receptors.[6] | - Measure synaptic transmission directly using techniques like whole-cell voltage-clamp to record miniature excitatory or inhibitory postsynaptic currents (mEPSCs/mIPSCs).- Investigate changes in the expression and localization of key synaptic proteins. |
| Inconsistent or Non-reproducible Results | This could be due to the promiscuous binding of the ligand, where slight variations in experimental conditions (e.g., cell density, media composition) favor different off-target interactions.[4] | - Standardize all experimental protocols meticulously.- Characterize the binding profile of the ligand in your specific neuronal culture system.- Use a positive control with a well-characterized sigma-2 receptor ligand. |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability
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Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at a suitable density in a 96-well plate.
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Compound Treatment: After allowing the cells to adhere and differentiate, treat them with a range of concentrations of the sigma-2 receptor ligand and appropriate vehicle controls.
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Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
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Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
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Data Analysis: Calculate the EC50 value for cytotoxicity and compare it to the known binding affinity for the sigma-2 receptor.
Protocol 2: Investigating Changes in Calcium Homeostasis
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Cell Preparation: Culture neurons on glass-bottom dishes suitable for live-cell imaging.
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Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
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Baseline Measurement: Record the baseline fluorescence intensity before adding the compound.
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Compound Addition: Add the sigma-2 receptor ligand and monitor the change in fluorescence over time.
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Data Analysis: Quantify the changes in intracellular calcium concentration in response to the compound. Compare the response to a known modulator of calcium channels.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a potential off-target signaling pathway and a general experimental workflow for investigating off-target effects.
Caption: Potential off-target signaling cascade.
Caption: Workflow for off-target effect investigation.
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of the endocytic protein HIP1 results in neurological deficits and decreased AMPA receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Potential cytotoxicity of high (+/-)-HIP-A concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of high concentrations of the experimental compound (+/-)-HIP-A. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity observed with high concentrations of this compound?
High concentrations of this compound are believed to induce cytotoxicity primarily through the activation of the apoptotic signaling cascade. This is thought to occur via interaction with the Huntingtin-interacting protein 1 (Hip-1) and its partner protein Hippi. The formation of a Hippi-Hip-1 heterodimer can recruit and activate procaspase-8, initiating the extrinsic apoptosis pathway.[1][2] This leads to a cascade of downstream caspase activation, including caspase-3, ultimately resulting in programmed cell death.[3][4]
Q2: What are the expected morphological changes in cells treated with high concentrations of this compound?
Cells undergoing apoptosis induced by high concentrations of this compound may exhibit characteristic morphological changes, including:
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Cell shrinkage and rounding
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Membrane blebbing
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Chromatin condensation (pyknosis)
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Nuclear fragmentation (karyorrhexis)
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Formation of apoptotic bodies
Q3: How can I assess the cytotoxicity of this compound in my cell line?
Several in vitro assays can be used to quantify the cytotoxic effects of this compound. These assays measure different cellular parameters that are indicative of cell death. Common methods include:
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MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
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LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
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Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes.
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DNA Binding Dyes: Dyes like propidium iodide or 7-AAD can be used with flow cytometry to identify dead cells with compromised membranes.
Q4: My cell viability results are inconsistent. What could be the issue?
Inconsistent cell viability results can arise from several factors. Please refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Cell Viability in Control Groups
| Potential Cause | Troubleshooting Steps |
| Cell Culture Contamination | Inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating wells to ensure consistent cell numbers. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, which can affect cell growth, fill the outer wells with sterile PBS or media without cells. |
| Serum Variability | Use the same batch of fetal bovine serum (FBS) or other serum supplements throughout the experiment to avoid variability in growth factors and other components. |
Issue 2: No Dose-Dependent Cytotoxicity Observed with this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Ensure that the stock solution of this compound was prepared correctly. |
| Cell Line Insensitivity | The chosen cell line may be resistant to the apoptotic pathway targeted by this compound. Consider using a different cell line known to be sensitive to caspase-8 mediated apoptosis. |
| Short Incubation Time | The cytotoxic effects of this compound may require a longer incubation period to become apparent. Perform a time-course experiment to determine the optimal incubation time. |
| Drug Inactivation | The compound may be unstable in the culture medium. Prepare fresh dilutions of this compound for each experiment. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from cytotoxicity and apoptosis assays.
Table 1: Cell Viability Assessment by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.1 |
| 50 | 45.8 ± 3.9 |
| 100 | 21.4 ± 2.5 |
Table 2: Apoptosis Detection by Caspase-3 Activity Assay
| This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 10 | 2.5 |
| 50 | 6.8 |
| 100 | 12.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Caspase-3 Colorimetric Assay
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Caspase Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleaved p-nitroaniline (pNA) product.
-
Data Analysis: Normalize the absorbance readings to the protein concentration and express the results as fold change relative to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recruitment and activation of caspase-8 by the Huntingtin-interacting protein Hip-1 and a novel partner Hippi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in cells expressing exogenous Hippi, a molecular partner of huntingtin-interacting protein Hip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Long-term stability of (+/-)-HIP-A stock solutions
Welcome to the technical support center for (+/-)-HIP-A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, handling, and use of this compound stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, scientifically known as (±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid, is a potent, non-competitive blocker of Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for regulating glutamate concentrations in the synaptic cleft. By inhibiting these transporters, this compound allows for the study of the dynamics of glutamate neurotransmission.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
Q3: What are the recommended storage conditions for long-term stability of this compound stock solutions?
A3: For long-term stability, it is generally recommended to store stock solutions of chemical compounds at low temperatures. For many organic compounds dissolved in DMSO, storage at -20°C is a common practice for short to medium-term storage, while -80°C is preferable for long-term storage to minimize degradation.[4][5][6][7][8] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[9]
Q4: How can I assess the stability of my this compound stock solution over time?
A4: To assess the stability of your stock solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a freshly prepared solution to that of an aged solution, you can identify the appearance of degradation products and quantify the remaining concentration of the active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. If the issue persists, consider performing an analytical validation of the compound's purity and concentration. |
| Improper storage of the stock solution. | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Incorrect final concentration in the assay. | Verify all dilution calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. | |
| Precipitate formation upon dilution of DMSO stock in aqueous buffer. | The compound has limited solubility in the aqueous buffer. | Try to dissolve the precipitate by gentle warming or sonication. If the precipitate persists, consider using a lower final concentration of this compound or adding a small percentage of a co-solvent to your final assay buffer, ensuring it does not affect your experimental system. |
| No observable effect of this compound in the experiment. | The compound is not active at the concentration used. | Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific assay. |
| The experimental system is not sensitive to EAAT inhibition. | Confirm the expression and activity of EAATs in your experimental model (e.g., cell line, tissue). Use a positive control for EAAT inhibition if available. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 172.14 g/mol .
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Signaling Pathways and Experimental Workflows
As an Excitatory Amino Acid Transporter (EAAT) blocker, this compound primarily affects the glutamatergic signaling pathway. EAATs are responsible for the reuptake of glutamate from the synaptic cleft into glial cells and neurons.[10] This process terminates the synaptic signal and prevents excitotoxicity.[11]
Glutamate-Glutamine Cycle
By inhibiting EAATs, this compound leads to an accumulation of glutamate in the synaptic cleft, which can have various downstream effects on glutamate receptors (e.g., NMDA, AMPA) and other signaling cascades.
Caption: The Glutamate-Glutamine Cycle and the inhibitory action of this compound on EAATs.
Experimental Workflow for Assessing EAAT Inhibition
A common method to assess the activity of EAAT inhibitors is to measure the uptake of radiolabeled glutamate in cells expressing the transporters.
Caption: A typical experimental workflow for measuring EAAT inhibition using a radiolabeled glutamate uptake assay.
References
- 1. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. 5 Useful Tips for Long-Term Storage [stor-it.com]
- 5. 6 Tips for Long-Term Storage - Space Shop Self Storage [spaceshopselfstorage.com]
- 6. silveradostorage.com [silveradostorage.com]
- 7. How to Prepare For Long-Term Storage | Storage Plus | Storage Plus [storageplus.com.au]
- 8. guardianstorage.com [guardianstorage.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 11. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EAAT Inhibitors: (+/-)-HIP-A versus TBOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used Excitatory Amino Acid Transporter (EAAT) inhibitors: (+/-)-HIP-A and DL-threo-β-benzyloxyaspartate (TBOA). The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to EAATs and Their Inhibition
Excitatory Amino Acid Transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure high-fidelity synaptic transmission. Inhibition of these transporters is a critical tool for studying glutamatergic neurotransmission and its role in various neurological disorders.
(±)-HIP-A (3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid) is a potent and selective inhibitor of EAATs.[1] In contrast, TBOA is a well-established competitive, non-transportable blocker of all EAAT subtypes.[2][3]
Performance Comparison: this compound vs. TBOA
The primary distinction between this compound and TBOA lies in their mechanism of action. While TBOA acts as a classical competitive inhibitor for both glutamate uptake and glutamate-induced aspartate release, the inhibitory profile of this compound is more complex and dependent on experimental conditions.
One study directly comparing the two compounds in rat brain cortex synaptosomal preparations revealed that TBOA competitively inhibits both [³H]Glu uptake and glutamate-induced [³H]Asp release. In contrast, this compound demonstrated a non-competitive inhibition of both processes when pre-incubated with the synaptosomes for 7 minutes. However, when added simultaneously with the glutamate substrate, this compound acted as a competitive inhibitor of [³H]Glu uptake. This suggests that this compound may interact with the transporter in a more nuanced manner than TBOA.
Below is a summary of the quantitative data from this comparative study:
| Parameter | Inhibitor | Condition | Value |
| Glutamate-induced [³H]Asp Release | |||
| Km (μM) | TBOA | - | 38.1 ± 4.9 (vs. 8.4 ± 1.5 for control) |
| Maximal Release | TBOA | - | No significant effect |
| Maximal Release | This compound | 7 min pre-incubation | Significantly lowered |
| Km | This compound | 7 min pre-incubation | No significant effect |
| [³H]Glu Uptake | |||
| Vmax | TBOA | - | Not reported in this study, but acts competitively |
| Km | TBOA | - | Not reported in this study, but acts competitively |
| Vmax | This compound | 7 min pre-incubation | Significantly lowered |
| Km | This compound | 7 min pre-incubation | No significant effect |
| Vmax | This compound | Concomitant addition | No significant effect |
| Km (μM) | This compound | Concomitant addition | 52 ± 7 (vs. 11 ± 2 for control) |
Data adapted from a study on rat brain cortex synaptosomal preparations.
Selectivity Profile of TBOA
TBOA is a broad-spectrum EAAT inhibitor with varying potencies across the different subtypes. The following table summarizes its inhibitory constants (IC₅₀ or Kᵢ) for human EAATs:
| EAAT Subtype | IC₅₀ / Kᵢ (μM) |
| EAAT1 | 70[2][3] |
| EAAT2 | 6[2][3] |
| EAAT3 | 6[2][3] |
| EAAT4 | 4.4 (Kᵢ)[2] |
| EAAT5 | 3.2 (Kᵢ)[2] |
Experimental Protocols
[³H]D-Aspartate Uptake Assay
This assay is a common method to measure the activity of EAATs by quantifying the uptake of radiolabeled D-aspartate, a transportable substrate.
Materials:
-
Cell line expressing the EAAT of interest (e.g., HEK293 cells)
-
Culture medium
-
Krebs-Henseleit buffer (KHB)
-
[³H]D-aspartate
-
Scintillation fluid and counter
-
This compound and TBOA stock solutions
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm KHB.
-
Inhibitor Incubation: Add KHB containing the desired concentration of either this compound or TBOA to the wells. For time-dependent studies with this compound, pre-incubate for a specified period (e.g., 7 minutes). For control wells, add KHB without any inhibitor.
-
Uptake Initiation: Add [³H]D-aspartate to each well to a final concentration appropriate for the experiment (typically in the low micromolar range).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold KHB to stop the uptake.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate like L-glutamate) from the total uptake. Calculate the IC₅₀ values for each inhibitor.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of currents mediated by EAATs in response to substrate application and inhibition.
Materials:
-
Cells expressing the EAAT of interest cultured on coverslips
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
This compound and TBOA stock solutions
Procedure:
-
Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the EAAT substrate (e.g., L-glutamate) via a perfusion system and record the resulting current.
-
Inhibitor Application: Perfuse the cells with the external solution containing the desired concentration of this compound or TBOA for a defined period.
-
Post-Inhibitor Recording: Re-apply the EAAT substrate in the continued presence of the inhibitor and record the current.
-
Data Analysis: Measure the amplitude of the substrate-evoked currents before and after inhibitor application to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Inhibition of EAATs leads to an accumulation of extracellular glutamate, which can have profound effects on various downstream signaling pathways, often contributing to excitotoxicity.
References
Unraveling the Stereospecific Efficacy of (+/-)-HIP-A Enantiomers in Glutamate Transport
A Comparative Guide for Researchers
In the landscape of neuroprotective agent development, the modulation of excitatory amino acid transporters (EAATs) presents a promising therapeutic avenue. Among the inhibitors of these transporters, (+/-)-HIP-A has emerged as a significant research tool. This guide provides a detailed comparison of the efficacy of its constituent enantiomers, (+)-HIP-A and (-)-HIP-A, offering researchers critical data to inform their investigations into glutamate excitotoxicity and related neurological disorders.
Marked Stereoselectivity in EAAT Inhibition
Experimental evidence unequivocally demonstrates a significant difference in the inhibitory potency of the two enantiomers of HIP-A. The (-)-HIP-A isomer is the eutomer, exhibiting substantially greater activity than its (+)-counterpart.
Table 1: Comparative Efficacy of this compound Enantiomers
| Enantiomer | Target(s) | Relative Potency (vs. (+)-HIP-A) | Key Findings |
| (-)-HIP-A | EAAT1, EAAT2, EAAT3 | ~150-fold higher | The primary active enantiomer. Preferentially inhibits reverse transport of glutamate, contributing to its neuroprotective effects.[1][2] |
| (+)-HIP-A | EAAT1, EAAT2, EAAT3 | Baseline | Significantly less active than the (-)-enantiomer. |
Preferential Inhibition of Reverse Glutamate Transport: The Neuroprotective Edge of (-)-HIP-A
Beyond its potent inhibition of glutamate uptake, (-)-HIP-A exhibits a remarkable and therapeutically relevant characteristic: the preferential inhibition of glutamate reverse transport.[1][2] Under pathological conditions such as ischemia, the collapse of ion gradients can cause EAATs to operate in reverse, releasing glutamate into the extracellular space and exacerbating excitotoxicity.
(-)-HIP-A has been shown to inhibit this glutamate-induced [³H]D-aspartate release from synaptosomes at concentrations significantly lower than those required to inhibit glutamate uptake.[1] This selective action on reverse transport is thought to be a key mechanism behind the neuroprotective effects observed with (-)-HIP-A at concentrations where broad-spectrum EAAT inhibitors, like DL-threo-β-benzyloxyaspartic acid (TBOA), may be ineffective or even toxic.[1]
Signaling Pathways and Downstream Effects
The primary signaling event modulated by HIP-A enantiomers is the direct inhibition of excitatory amino acid transporters. By blocking the reuptake of glutamate from the synaptic cleft, these inhibitors directly impact glutamatergic neurotransmission.
Caption: Inhibition of EAATs by (-)-HIP-A blocks glutamate reuptake.
The immediate downstream consequence of EAAT inhibition is an increase in the extracellular concentration and residence time of glutamate. This can lead to the overactivation of glutamate receptors (e.g., NMDA and AMPA receptors) on postsynaptic neurons, resulting in excessive calcium influx and the initiation of excitotoxic cascades. The preferential inhibition of reverse transport by (-)-HIP-A is particularly crucial in preventing the pathological elevation of extracellular glutamate during events like stroke.
Experimental Methodologies
The following provides a detailed protocol for a key experiment used to determine the efficacy of EAAT inhibitors.
[³H]D-Aspartate Uptake Assay in HEK293 Cells Expressing Human EAAT Subtypes
This assay is a standard method to quantify the inhibitory activity of compounds on specific EAAT subtypes.
I. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing either human EAAT1 (hEAAT1), hEAAT2, or hEAAT3 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in 24-well plates and grow to confluence.
-
On the day of the experiment, aspirate the growth medium and wash the cells twice with Krebs-Henseleit buffer (KHB) at 37°C.
II. Uptake Assay:
-
Pre-incubate the cells for 10-20 minutes at 37°C with KHB containing the desired concentrations of the test compounds ((+)-HIP-A or (-)-HIP-A) or vehicle control.
-
Initiate the uptake by adding KHB containing a fixed concentration of [³H]D-aspartate (a radiolabeled substrate for EAATs) and the test compounds. The final concentration of [³H]D-aspartate is typically in the low micromolar range.
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KHB.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
III. Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-aspartate).
-
Subtract the non-specific uptake from all other measurements to obtain specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Generate concentration-response curves and determine the IC₅₀ values using non-linear regression analysis.
Caption: Workflow for the [³H]D-aspartate uptake assay.
Conclusion
The enantiomers of HIP-A display a stark contrast in their ability to inhibit excitatory amino acid transporters. The (-)-HIP-A isomer is the significantly more potent enantiomer, and its unique profile of preferentially inhibiting reverse glutamate transport highlights its potential as a valuable tool for neuroprotection research. For scientists and drug development professionals investigating excitotoxicity-mediated neuronal damage, the selection of the (-)-enantiomer of HIP-A is critical for achieving maximal efficacy and for dissecting the specific roles of glutamate uptake versus reverse transport in pathological conditions.
References
- 1. Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Navigating the Landscape of Excitatory Amino Acid Transporter Modulation: A Guide to Alternatives for (+/-)-HIP-A
For researchers, scientists, and drug development professionals investigating the intricate roles of Excitatory Amino Acid Transporters (EAATs), the choice of pharmacological tools is paramount. This guide provides a comprehensive comparison of alternatives to the non-selective EAAT inhibitor (+/-)-HIP-A, offering a data-driven approach to selecting the most appropriate modulator for your experimental needs.
Excitatory Amino Acid Transporters (EAATs) are critical for maintaining glutamate homeostasis in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders.[1][2] While this compound has been a useful tool, its lack of selectivity across the five EAAT subtypes (EAAT1-5) can limit the specificity of experimental findings. This guide details potent and selective inhibitors for distinct EAAT subtypes, presenting key quantitative data, detailed experimental protocols, and visual aids to facilitate informed decision-making.
Quantitative Comparison of EAAT Inhibitors
The following tables summarize the inhibitory potency (IC50/Ki) of various compounds against different human EAAT subtypes, providing a clear comparison of their selectivity profiles.
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 | Mechanism | Notes |
| UCPH-101 | IC50: 0.66 µM[3] | IC50: >300 µM | IC50: >300 µM | No significant inhibition | No significant inhibition | Non-substrate, allosteric inhibitor[4][5][6] | Highly selective for EAAT1. |
| UCPH-102 | IC50: 0.43 µM[7] | - | - | - | - | Selective EAAT1 inhibitor[7] | Good blood-brain barrier permeability.[7] |
| Dihydrokainic acid | - | Selective non-transportable inhibitor | - | - | - | Non-transportable inhibitor | Selective for EAAT2.[8] |
| WAY-213613 | IC50: 5.0 µM[9] | IC50: 85 nM[3][9][10] | IC50: 3.8 µM[9] | IC50: 1.5 nM[11] | - | Non-substrate reuptake inhibitor[9][10] | Potent and selective for EAAT2.[3][9] |
| SLC1A1/EAAT3-IN-1 (Compound 3e) | IC50: ~250 µM[12] | IC50: ~250 µM[12] | IC50: 7.2 µM[12][13][14] | IC50: ~250 µM[12] | - | Selective EAAT3 inhibitor[12] | ~35-fold selectivity for EAAT3 over EAAT1, 2, and 4.[14] |
| DL-TBOA | IC50: 70 µM[7][12] | IC50: 6 µM[7][12] | IC50: 6 µM[7][12] | Ki: 4.4 µM[7][12] | Ki: 3.2 µM[7][12] | Non-transportable inhibitor[7][12] | Broad-spectrum EAAT inhibitor. |
| TFB-TBOA | IC50: 22 nM[3][12] | IC50: 17 nM[3][12] | IC50: 300 nM[3][12] | - | - | Potent glutamate transporter blocker[3][12] | Potent, broad-spectrum inhibitor with preference for EAAT1/2.[3][12] |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay used. The data presented here is for comparative purposes.
Experimental Protocols
Accurate characterization of EAAT inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for two common assays used to assess EAAT function.
Radiolabeled Substrate Uptake Assay in Transfected Cell Lines
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [14C]glutamate, into cells expressing a specific EAAT subtype.
Materials:
-
HEK293 or COS-1 cells transiently or stably expressing the human EAAT subtype of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (if using transient expression).
-
Phosphate-buffered saline (PBS).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES).
-
[14C]L-glutamate.
-
Test compounds and reference inhibitors.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture and Transfection: Culture cells in appropriate plates (e.g., 24-well plates). If using transient expression, transfect cells with the desired EAAT-expressing plasmid and allow for protein expression (typically 24-48 hours).
-
Compound Incubation: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor in uptake buffer for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate Uptake: Add [14C]L-glutamate to each well to a final concentration in the low micromolar range (e.g., 1-10 µM) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the currents mediated by EAATs, providing insights into both substrate transport and the uncoupled anion conductance.
Materials:
-
HEK293 cells expressing the EAAT subtype of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular (pipette) solution (e.g., containing Cs-gluconate or CsNO3).[15]
-
Extracellular solution (e.g., containing NaCl).[15]
-
Glutamate and test compounds.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Obtaining Whole-Cell Configuration: Under visual guidance (e.g., using a microscope with DIC optics), approach a cell with the patch pipette and form a high-resistance seal (GΩ seal). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply glutamate and/or test compounds to the cell using a rapid perfusion system. Record the resulting membrane currents. EAAT-mediated currents are typically inward at negative potentials.[16]
-
Data Analysis: Measure the amplitude of the glutamate-evoked currents in the absence and presence of the test compound. Determine the percentage of inhibition and, if applicable, the IC50 value.
Visualizing EAAT-Related Pathways and Workflows
Signaling Pathways Modulating EAAT Expression and Function
The expression and activity of EAATs are dynamically regulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of EAAT modulators.
Caption: Signaling pathways regulating EAAT expression and trafficking.
Experimental Workflow for Selecting an EAAT Inhibitor
Choosing the right inhibitor depends on the specific research question. This workflow provides a logical approach to selecting an appropriate compound.
Caption: Workflow for selecting an appropriate EAAT inhibitor.
By providing a clear comparison of available tools, this guide aims to empower researchers to design more precise and impactful studies on the role of Excitatory Amino Acid Transporters in health and disease.
References
- 1. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Excitatory amino acid reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. WAY 213613 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isolation of Current Components and Partial Reaction Cycles in the Glial Glutamate Transporter EAAT2 | Journal of Neuroscience [jneurosci.org]
- 16. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hedgehog Interacting Protein (HHIP) and Huntingtin-Interacting Protein 1 (HIP-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Hedgehog Interacting Protein (HHIP) and Huntingtin-Interacting Protein 1 (HIP-1). While both proteins share the "HIP" acronym, they are distinct molecules with unique functions, mechanisms of action, and involvement in different signaling pathways and pathologies. This document outlines their key differences and similarities, supported by experimental data and detailed protocols for relevant assays.
Introduction
In the landscape of protein research, acronyms can often lead to ambiguity. This guide clarifies the distinct identities of two such proteins: Hedgehog Interacting Protein, herein referred to as HHIP (formerly HIP-A for the purpose of this comparison) , and Huntingtin-Interacting Protein 1, referred to as HIP-1 (formerly HIP-B) . HHIP is a key negative regulator of the crucial Hedgehog (Hh) signaling pathway, which plays a vital role in embryonic development and has been implicated in cancer and chronic obstructive pulmonary disease (COPD). In contrast, HIP-1 is a component of the endocytic machinery, interacting with the huntingtin protein and playing roles in apoptosis and cancer progression through various signaling cascades. This guide will delve into a detailed comparison of their activities, mechanisms, and associated pathways to provide a clear understanding of these two important proteins for researchers in drug development and molecular biology.
Comparative Overview of HHIP and HIP-1
| Feature | Hedgehog Interacting Protein (HHIP) | Huntingtin-Interacting Protein 1 (HIP-1) |
| Primary Function | Negative regulator of the Hedgehog signaling pathway. | Component of clathrin-mediated endocytosis and protein trafficking. |
| Mechanism of Action | Sequesters Hedgehog (Hh) ligands (Sonic, Indian, and Desert Hedgehog), preventing their interaction with the Patched (PTCH) receptor.[1][2][3][4] | Binds to clathrin, adaptor protein 2 (AP2), and actin, facilitating the formation of clathrin-coated pits and vesicles.[5][6][7] |
| Primary Signaling Pathway | Hedgehog Signaling Pathway | Clathrin-mediated endocytosis, STAT3 signaling, PDGFR signaling |
| Key Interacting Partners | Sonic Hedgehog (SHH), Indian Hedgehog (IHH), Desert Hedgehog (DHH)[3] | Huntingtin (Htt), Clathrin, Adaptor Protein 2 (AP2), Actin[5][7] |
| Subcellular Localization | Cell membrane, secreted form also exists.[4] | Cytoplasm, clathrin-coated vesicles, nucleus.[6] |
| Associated Pathologies | Chronic Obstructive Pulmonary Disease (COPD), various cancers (e.g., lung, pancreatic).[8] | Huntington's Disease, various cancers (e.g., prostate, colon).[9] |
Quantitative Analysis of Molecular Interactions
The following table summarizes key quantitative data related to the binding affinities of HHIP and HIP-1 with their respective partners.
| Interaction | Protein | Binding Affinity (Kd) | Experimental Method |
| HHIP - Sonic Hedgehog (ShhN) | Human | ~6 nM (in the presence of 2 mM calcium) | Surface Plasmon Resonance (SPR)[10] |
| HHIP - Desert Hedgehog (DhhN) | Human | Low nanomolar affinity | Biophysical and cell-based binding assays[3] |
| HIP-1 - F-actin | Mammalian | 7.66 µM | Surface Plasmon Resonance (SPR)[11] |
| HIP-1 related protein (Hip1R) - F-actin | Mammalian | 1.03 µM | Surface Plasmon Resonance (SPR)[11] |
Signaling Pathways
Hedgehog Interacting Protein (HHIP) Signaling Pathway
HHIP functions as a direct antagonist of the Hedgehog signaling pathway. By binding to Hh ligands, it prevents the activation of the pathway, which would otherwise lead to the transcription of target genes, including the transcription factor Gli1.
Huntingtin-Interacting Protein 1 (HIP-1) in Clathrin-Mediated Endocytosis
HIP-1 is a crucial component of clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. It links the clathrin machinery to the actin cytoskeleton.
Experimental Protocols
Quantification of HHIP Expression by ELISA
This protocol outlines a sandwich ELISA for the quantitative measurement of HHIP in biological samples.
Materials:
-
HHIP ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, and buffers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottle or automated plate washer
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Samples (serum, plasma, cell culture supernatants)
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of standard or sample to each well. Incubate for 1-2 hours at 37°C.[12]
-
Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (~400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the working dilution of Biotin-conjugated Detection Antibody to each well. Incubate for 1 hour at 37°C.[12]
-
Washing: Repeat the aspiration/wash process as in step 3.
-
Streptavidin-HRP Addition: Add 100 µL of the working dilution of Streptavidin-HRP to each well. Incubate for 30-60 minutes at 37°C.[12]
-
Washing: Repeat the aspiration/wash process as in step 3.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. Determine the concentration of HHIP in the samples by interpolating from the standard curve.
Quantification of HIP-1 Expression by Western Blot
This protocol provides a general procedure for detecting HIP-1 protein levels in cell lysates.
Materials:
-
Cell lysate samples
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIP-1 antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation and Gel Electrophoresis: Prepare cell lysates and determine protein concentration. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[9][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIP-1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[9]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., film or digital imager).
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This assay measures the uptake of fluorescently labeled transferrin to quantify the rate of clathrin-mediated endocytosis, a process in which HIP-1 is involved.
Materials:
-
Cells cultured on coverslips
-
Serum-free medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.
-
Transferrin Uptake: Add pre-warmed medium containing fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for a defined period (e.g., 5-30 minutes) at 37°C to allow for endocytosis.
-
Stopping Uptake and Removing Surface-Bound Ligand: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. To remove non-internalized transferrin, perform an acid wash by incubating the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-5 minutes on ice, followed by several washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS. If desired, permeabilize the cells and stain for other intracellular markers. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell using image analysis software.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. thesis.lib.nycu.edu.tw [thesis.lib.nycu.edu.tw]
- 3. Interactions between Hedgehog proteins and their binding partners come into view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | HHIP binds Hedgehog [reactome.org]
- 5. academic.oup.com [academic.oup.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. HIP1 functions in clathrin-mediated endocytosis through binding to clathrin and adaptor protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HHIP overexpression inhibits the proliferation, migration and invasion of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol for HIP1 Antibody (NB300-203): Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Actin Binding by Hip1 (Huntingtin-interacting Protein 1) and Hip1R (Hip1-related Protein) Is Regulated by Clathrin Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse HHIP ELISA Kit [ABIN6956448] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
- 13. Western blot protocol | Abcam [abcam.com]
Assessing the Specificity of (+/-)-HIP-A for EAAT Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the excitatory amino acid transporter (EAAT) inhibitor (+/-)-HIP-A, alongside other commonly used EAAT inhibitors. Due to the limited availability of quantitative data for this compound's direct subtype specificity, this document summarizes its proposed mechanism of action and presents a comparative analysis of alternative compounds with established subtype selectivity. All quantitative data is presented in clear tabular formats, and detailed experimental protocols for key assays are provided.
Comparative Analysis of EAAT Inhibitor Specificity
Excitatory amino acid transporters are crucial for maintaining low extracellular glutamate levels in the central nervous system. The development of subtype-selective inhibitors is essential for dissecting the physiological roles of individual EAAT isoforms (EAAT1-5) and for developing targeted therapeutics for neurological disorders.
In contrast, other EAAT inhibitors have been extensively characterized, revealing clear subtype preferences. The following table summarizes the inhibitory constants (IC50 or Ki) for several key EAAT inhibitors against the most studied subtypes: EAAT1, EAAT2, and EAAT3.
| Compound | EAAT1 | EAAT2 | EAAT3 | Selectivity Profile |
| UCPH-101 | IC50: 660 nM | IC50: >300,000 nM | IC50: >300,000 nM | Highly selective for EAAT1 |
| Dihydrokainate (DHK) | Ki: >3 mM | Ki: 23 µM | Ki: >3 mM | Selective for EAAT2 (>130-fold) |
| DL-TBOA | Non-selective | Non-selective | Non-selective | Broad-spectrum EAAT inhibitor |
| This compound | Data not available | Data not available | Data not available | Proposed preferential inhibitor of reverse glutamate transport |
Note: IC50 and Ki values are dependent on the specific assay conditions.
Experimental Protocols
The determination of inhibitor specificity for EAAT subtypes relies on robust and reproducible experimental methods. The two primary techniques employed are radiolabeled substrate uptake assays and electrophysiological recordings.
[³H]-D-Aspartate Uptake Assay
This biochemical assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, typically [³H]-D-aspartate, into cells expressing a specific EAAT subtype.
Protocol:
-
Cell Culture: Maintain cell lines (e.g., HEK293 or CHO) stably or transiently expressing a single human EAAT subtype (EAAT1, EAAT2, or EAAT3).
-
Plating: Seed cells into 24- or 48-well plates and grow to confluence.
-
Assay Buffer: Prepare a sodium-containing assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Inhibitor Preparation: Prepare a dilution series of the test compound (this compound or comparators) in the assay buffer.
-
Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the various concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]-D-aspartate and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that produces 50% inhibition of [³H]-D-aspartate uptake (IC50 value). Convert IC50 values to inhibitory constants (Ki) using the Cheng-Prusoff equation, if the substrate concentration and its affinity for the transporter (Km) are known.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the currents generated by the electrogenic transport of glutamate by EAATs. Inhibition of these currents by a test compound provides a direct measure of its effect on transporter function.
Protocol:
-
Cell Preparation: Use cells expressing a specific EAAT subtype, as described for the uptake assay.
-
Recording Setup: Place a coverslip with the cells onto the stage of an inverted microscope equipped with micromanipulators and a patch-clamp amplifier.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an intracellular solution containing a non-permeant anion (to isolate transporter currents).
-
Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Substrate Application: Perfuse the cell with an external solution containing a known concentration of L-glutamate to evoke transporter-mediated currents.
-
Inhibitor Application: Co-apply the test compound at various concentrations with L-glutamate and record the resulting inhibition of the glutamate-evoked current.
-
Data Analysis: Measure the peak amplitude of the glutamate-evoked current in the absence and presence of the inhibitor. Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC50 value.
Visualizing Experimental Workflow and Signaling
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
A Comparative Guide to In Vitro Efficacy of Kinase Inhibitors: A Case Study on (+/-)-HIP-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel kinase inhibitor, exemplified here as (+/-)-HIP-A. Due to the limited public information on a compound named "this compound," this document uses the well-characterized Epidermal Growth Factor Receptor (EGFR) and its inhibitor, Gefitinib, as a model system. The principles, assays, and data presentation formats described herein can be directly adapted to assess the performance of any novel kinase inhibitor.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3][4] Dysregulation of EGFR signaling is a key factor in the development of various cancers, making it a prime therapeutic target.[5]
EGFR Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of action for ATP-competitive kinase inhibitors like Gefitinib, which serves as our model for this compound. These inhibitors block the kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival signals.[6]
Comparative Analysis of EGFR Inhibitors
To assess the efficacy of a new compound, it is crucial to compare its performance against established alternatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several generations of EGFR inhibitors against various cell lines. This data provides a benchmark for evaluating the potency of this compound.
| Inhibitor (Generation) | Target Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib (1st) | PC9 | del E746_A750 | 77.26 | [7] |
| HCC827 | del E746_A750 | 13.06 | [7] | |
| A431 | Wild-Type (overexpressed) | 80 | [8] | |
| H1975 | L858R/T790M | > 4000 | [7] | |
| Erlotinib (1st) | A431 | Wild-Type (overexpressed) | 100 | [8] |
| Afatinib (2nd) | PC9 | del E746_A750 | ~5 | [9] |
| H1975 | L858R/T790M | ~10 | [9] | |
| Dacomitinib (2nd) | H3255 | L858R | 7 | [8] |
| Osimertinib (3rd) | H1975 | L858R/T790M | ~15 | [9] |
| PC9 | del E746_A750 | ~10 | [9] |
Experimental Protocols and Workflows
This section provides detailed methodologies for key in vitro assays to determine the efficacy of this compound.
Biochemical Kinase Assay (Luminescent)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced.[10][11]
Experimental Protocol:
-
Reagent Preparation :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in a kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be close to its Km value for the target kinase.[5]
-
Dilute the recombinant kinase (e.g., EGFR) to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the master mix (substrate + ATP) to each well.
-
Initiate the reaction by adding 10 µL of the diluted kinase enzyme, bringing the total volume to 25 µL.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection :
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence and normalize the data to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Viability/Proliferation Assay (MTT)
This assay assesses the inhibitor's ability to reduce the metabolic activity of cancer cells that rely on the target kinase's signaling, which serves as an indicator of cell viability or proliferation.[12][13]
Experimental Protocol:
-
Cell Seeding :
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.
-
-
Incubation :
-
MTT Assay :
-
Add 10-20 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTT tetrazolium salt into purple formazan crystals.[16]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Target Phosphorylation
Western blotting is used to confirm that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation status of the kinase and its downstream substrates. A reduction in the phosphorylated form of the target protein indicates successful inhibition.[17][18][19]
Experimental Protocol:
-
Cell Culture and Treatment :
-
Plate cells (e.g., A431) and grow to 70-80% confluency.[17]
-
Serum-starve the cells for 16-24 hours to reduce basal kinase activity.[5]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.[5]
-
Stimulate the cells with a ligand (e.g., 100 ng/mL EGF) for 15 minutes at 37°C to induce kinase phosphorylation.[5]
-
-
Lysis and Protein Quantification :
-
SDS-PAGE and Transfer :
-
Normalize protein concentrations and denature samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-p-EGFR Tyr1068).[20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis :
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal.[17]
-
Strip the membrane and re-probe for the total form of the target kinase (e.g., total EGFR) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[20]
-
Quantify band intensities to determine the relative decrease in phosphorylation at different inhibitor concentrations.
-
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell viability through MTT assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Glutamate Uptake Inhibitors: (+/-)-HIP-A in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (+/-)-HIP-A with other widely used glutamate uptake inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tool for their experimental needs by offering a comprehensive overview of potency, selectivity, and mechanisms of action, supported by experimental data and protocols.
Introduction to Glutamate Transporters and Their Inhibition
Excitatory amino acid transporters (EAATs) are a family of sodium-dependent membrane proteins that play a critical role in maintaining low extracellular glutamate concentrations in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure the fidelity of synaptic transmission. To date, five subtypes have been identified in mammals: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5.
Inhibition of these transporters is a key pharmacological strategy for studying glutamatergic neurotransmission and for the potential treatment of neurological disorders. Inhibitors can be broadly classified as competitive, non-competitive, or uncompetitive, and they can exhibit varying degrees of selectivity for the different EAAT subtypes.
This compound is a notable non-competitive inhibitor of EAATs.[1] This guide compares its pharmacological profile to that of other standard glutamate uptake inhibitors: the broad-spectrum competitive inhibitor DL-TBOA, the EAAT2-selective competitive inhibitor Dihydrokainate (DHK), and the EAAT1-selective non-competitive inhibitor UCPH-101.
Comparative Analysis of Inhibitor Potency and Selectivity
The potency and selectivity of glutamate uptake inhibitors are critical parameters for their application in research. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and other selected inhibitors across the major EAAT subtypes.
| Inhibitor | Target EAAT Subtype | IC50 / Ki (µM) | Inhibition Mechanism | Reference |
| This compound | Overall Glutamate Uptake | 17-18 | Non-competitive | [1] |
| EAAT1, EAAT2, EAAT3 | Comparable IC50 values for the active (-)-isomer | Non-competitive (Time-dependent) | [2] | |
| DL-TBOA | EAAT1 | 70 | Competitive | |
| EAAT2 | 6 | Competitive | ||
| EAAT3 | 6 | Competitive | ||
| EAAT4 | 4.4 (Ki) | Competitive | ||
| EAAT5 | 3.2 (Ki) | Competitive | ||
| Dihydrokainate (DHK) | EAAT1 | >3000 | Competitive | |
| EAAT2 | 23 (Ki) | Competitive | ||
| EAAT3 | >3000 | Competitive | ||
| UCPH-101 | EAAT1 | 0.66 | Non-competitive (Allosteric) | |
| EAAT2 | >300 | Non-competitive (Allosteric) | ||
| EAAT3 | >300 | Non-competitive (Allosteric) |
Mechanisms of Action and Binding Sites
The diverse mechanisms of action of these inhibitors allow for the differential modulation of glutamate transporter function.
-
Competitive Inhibitors (e.g., DL-TBOA, DHK): These compounds directly compete with glutamate for binding to the substrate-binding site on the transporter. By occupying this site, they prevent the uptake of glutamate. DL-TBOA is a broad-spectrum inhibitor, affecting multiple EAAT subtypes, while DHK shows marked selectivity for EAAT2.
-
Non-competitive, Allosteric Inhibitors (e.g., UCPH-101): UCPH-101 binds to a site distinct from the glutamate-binding pocket, known as an allosteric site.[3][4][5] Specifically, it targets a hydrophobic crevice within the trimerization domain of EAAT1.[3][4][5] This binding event induces a conformational change in the transporter that inhibits glutamate translocation without directly blocking substrate binding.
-
Non-competitive Inhibition by this compound: this compound exhibits a non-competitive mechanism of inhibition.[1] Studies on its active isomer, (-)-HIP-A, suggest that its inhibitory effect is time-dependent and may result from a long-lasting impairment of transporter function, particularly after a period of pre-incubation.[2] This suggests a mechanism that is distinct from simple competitive or allosteric inhibition. While the precise binding site is not fully elucidated, evidence suggests it does not compete directly with TBOA, indicating a different site of action from competitive inhibitors.[6]
Signaling and Inhibition Pathways
The following diagram illustrates the glutamate uptake process and the distinct mechanisms of inhibition for the compared compounds.
Caption: Glutamate uptake and inhibition mechanisms.
Experimental Protocols
The following are generalized protocols for assessing glutamate uptake inhibition. Specific parameters may require optimization depending on the experimental system.
Glutamate Uptake Assay in EAAT-Expressing Cell Lines (e.g., HEK293)
This protocol is suitable for determining the potency and selectivity of inhibitors on specific EAAT subtypes.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto poly-D-lysine-coated 24- or 48-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Transfect cells with a plasmid encoding the desired human EAAT subtype (e.g., hEAAT1, hEAAT2, or hEAAT3) using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for transporter expression.
b. Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with 500 µL of pre-warmed Krebs-Henseleit buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 2 mM MgSO4, 2 mM CaCl2, 25 mM NaHCO3, 10 mM D-glucose, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes at 37°C with 200 µL of Krebs-Henseleit buffer containing the desired concentration of the test inhibitor (e.g., this compound) or vehicle. For time-dependent inhibitors like (-)-HIP-A, this pre-incubation step is crucial.
-
Initiate the uptake by adding 50 µL of a solution containing a mixture of non-radiolabeled L-glutamate and [3H]L-glutamate or [3H]D-aspartate (final concentration typically in the low µM range) to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with 500 µL of ice-cold Krebs-Henseleit buffer.
-
Lyse the cells by adding 250 µL of 0.1 M NaOH or 1% SDS to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine non-specific uptake in parallel wells by including a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-glutamate) or a potent broad-spectrum inhibitor (e.g., 100 µM DL-TBOA).
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Data can then be plotted as a percentage of control (vehicle-treated) uptake versus inhibitor concentration to determine the IC50 value.
Glutamate Uptake Assay in Synaptosomes
This protocol is useful for studying the effects of inhibitors on native transporters in a preparation enriched in nerve terminals.
a. Preparation of Synaptosomes:
-
Homogenize fresh brain tissue (e.g., cortex or hippocampus) from rodents in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a suitable buffer and, if desired, perform further purification using a density gradient centrifugation (e.g., Percoll or Ficoll gradient).
-
Resuspend the final synaptosomal pellet in Krebs-Henseleit buffer and determine the protein concentration.
b. Uptake Assay:
-
Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1-0.5 mg/mL in Krebs-Henseleit buffer.
-
Pre-incubate the synaptosomes for 5-10 minutes at 37°C.
-
Add the test inhibitor or vehicle and continue the pre-incubation for the desired duration.
-
Initiate the uptake by adding a mixture of non-radiolabeled L-glutamate and [3H]L-glutamate or [3H]D-aspartate.
-
After a short incubation period (typically 1-5 minutes), terminate the uptake by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Immediately wash the filters three times with ice-cold buffer to remove extracellular radiolabel.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Determine non-specific uptake in the presence of a high concentration of a non-radiolabeled substrate or a potent inhibitor.
-
Calculate specific uptake and determine the IC50 value of the inhibitor as described for the cell line-based assay.
Conclusion
This compound is a valuable tool for the study of glutamate transport, offering a non-competitive mechanism of inhibition. Its apparent lack of subtype selectivity among EAAT1-3 distinguishes it from inhibitors like DHK and UCPH-101. The time-dependent nature of its inhibition suggests a complex interaction with the transporter that warrants further investigation. Researchers should carefully consider the specific goals of their experiments, including the desired EAAT subtype selectivity and mechanism of inhibition, when choosing among the available glutamate uptake inhibitors. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other novel compounds in the field of glutamatergic neuroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conserved allosteric inhibition mechanism in SLC1 transporters | eLife [elifesciences.org]
- 4. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Glutamate Release Inhibitors: Validating the Inhibitory Effect of (+/-)-HIP-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (+/-)-HIP-A and other notable glutamate release inhibitors, offering a detailed examination of their mechanisms, quantitative efficacy, and the experimental protocols used for their validation. The following information is intended to support research and development efforts in the field of neuroscience and neuropharmacology by presenting objective data and clear visual representations of the underlying biological pathways.
Executive Summary
Excessive glutamate release is a key pathological mechanism in a range of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases. Consequently, the development of effective glutamate release inhibitors is a primary focus of neuropharmacology. This guide focuses on this compound, a compound known to interact with excitatory amino acid transporters (EAATs), and compares its activity with two other well-characterized glutamate release inhibitors: DL-threo-β-benzyloxyaspartate (DL-TBOA), another EAAT inhibitor, and Riluzole, which acts on voltage-gated ion channels. While all three compounds effectively reduce glutamate release, they do so through distinct molecular mechanisms, leading to different potency and potential therapeutic applications.
Quantitative Comparison of Glutamate Release Inhibitors
The following table summarizes the available quantitative data for this compound, DL-TBOA, and Riluzole, focusing on their half-maximal inhibitory concentrations (IC50) for glutamate release and related activities. It is important to note that direct IC50 values for glutamate release can vary depending on the experimental conditions, such as the method of inducing release (e.g., potassium chloride depolarization, electrical stimulation).
| Compound | Target | Action | IC50 (Glutamate Release) | IC50/Ki (Glutamate Uptake) |
| This compound | Excitatory Amino Acid Transporters (EAATs) | Non-competitive inhibition of reverse transport (release) | Data not available | Ki values for (-)-HIP-A on [3H]Asp uptake in hEAAT2-expressing cells show a complex interaction, increasing Km and decreasing Vmax with pre-incubation[1] |
| DL-TBOA | Excitatory Amino Acid Transporters (EAATs) | Competitive, non-transportable blocker of uptake and reverse transport | Not directly reported, but significantly reduces ischemia-evoked glutamate release[2] | EAAT1: 70 µM, EAAT2: 6 µM, EAAT3: 6 µM (IC50 for uptake)[3] |
| Riluzole | Voltage-gated Na+ and Ca2+ channels | Inhibition of ion channel function, leading to reduced presynaptic excitability | ~19.5 µM (electrically evoked release from mouse neocortical slices)[4]; ~100 µM (PMA-stimulated release from cortical neurons)[5] | Not applicable |
Mechanisms of Action and Signaling Pathways
The inhibitory effects of these compounds on glutamate release are mediated by distinct signaling pathways.
This compound and DL-TBOA: Targeting Glutamate Transporters
This compound and DL-TBOA both exert their effects by interacting with Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations by removing glutamate from the synaptic cleft. However, under conditions of high intracellular sodium, such as during ischemia, these transporters can operate in reverse, releasing glutamate into the synapse.
(-)-HIP-A, a component of the racemic mixture, has been shown to be a non-competitive inhibitor of this reverse transport, effectively blocking glutamate release without being transported itself.[1] DL-TBOA is a competitive, non-transportable blocker of EAATs, meaning it binds to the same site as glutamate but is not moved across the membrane, thereby inhibiting both uptake and reverse transport.[2][3]
Inhibition of Glutamate Release via EAATs
Riluzole: Modulation of Presynaptic Ion Channels
Riluzole employs a different strategy, targeting the machinery that triggers vesicular glutamate release. It is known to inhibit voltage-gated sodium channels and P/Q-type voltage-gated calcium channels in the presynaptic terminal.[6] By blocking these channels, Riluzole reduces the influx of sodium and calcium ions that is necessary to depolarize the membrane and trigger the fusion of glutamate-containing vesicles with the presynaptic membrane.
Riluzole's Mechanism of Glutamate Release Inhibition
Experimental Protocols
The validation of these inhibitors relies on robust experimental protocols to measure glutamate release. A common and effective method involves the use of isolated nerve terminals (synaptosomes) or brain slices.
Measurement of Evoked Glutamate Release from Synaptosomes
This protocol allows for the direct measurement of glutamate released from presynaptic terminals in a controlled in vitro environment.
1. Preparation of Synaptosomes:
-
Rodent brain tissue (e.g., cerebral cortex or hippocampus) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in presynaptic terminals.
2. Loading and Perifusion:
-
Synaptosomes are resuspended in a physiological buffer (e.g., Krebs-Ringer) and can be loaded with a marker such as [3H]D-aspartate, a non-metabolized analog of glutamate taken up by EAATs.
-
The loaded synaptosomes are then placed in a perifusion system, which allows for a constant flow of buffer over the synaptosomes.
3. Evoked Release:
-
Glutamate release is typically evoked by depolarization with a high concentration of potassium chloride (e.g., 40-70 mM KCl) or by electrical field stimulation.[2]
-
The test compound (this compound, DL-TBOA, or Riluzole) is added to the perifusion buffer at various concentrations before the depolarizing stimulus.
4. Quantification of Glutamate:
-
Fractions of the perifusate are collected over time.
-
The amount of glutamate in each fraction is quantified using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection or enzyme-linked fluorometric assays.[6]
-
For radiolabeled experiments, the amount of [3H]D-aspartate is measured by liquid scintillation counting.
Workflow for Measuring Glutamate Release from Synaptosomes
Conclusion
This compound, DL-TBOA, and Riluzole represent three distinct approaches to inhibiting glutamate release. While this compound and DL-TBOA target the glutamate transporter system, with evidence suggesting (-)-HIP-A acts as a non-competitive inhibitor of reverse transport, Riluzole modulates presynaptic excitability by blocking voltage-gated ion channels. The choice of inhibitor for research or therapeutic development will depend on the specific pathological context and the desired mechanism of action. Further studies are required to determine a precise IC50 value for this compound on glutamate release to allow for a more direct quantitative comparison with other inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
References
- 1. Comparison of effects of DL-threo-beta-benzyloxyaspartate (DL-TBOA) and L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) on uptake and release of [3h]D-aspartate in astrocytes and glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging of Glutamate in Brain Slices Using FRET Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
General Experimental Workflow for Assessing Transporter Cross-Reactivity
An in-depth analysis of available scientific literature reveals no specific transporter modulator known as "(+/-)-HIP-A." This designation does not correspond to any publicly documented small molecule, peptide, or other therapeutic agent with established interactions with biological transporters.
It is possible that "this compound" may be an internal, proprietary name for a compound under development that has not yet been disclosed in publications or public databases. Alternatively, it could be a novel, uncharacterized agent or a misnomer.
Without a known molecular identity and a primary transporter target, a comparative analysis of its cross-reactivity with other transporters cannot be conducted. Key information required for such a guide includes:
-
Primary Transporter Target(s): Understanding the main protein(s) with which "this compound" is designed to interact is fundamental.
-
Mechanism of Action: Whether it acts as a substrate, inhibitor, or modulator of its primary target(s) is crucial for predicting and testing cross-reactivity.
-
Chemical Structure: The molecular structure is essential for understanding its potential interactions with the binding pockets of various transporters.
Further investigation is contingent upon the provision of the correct nomenclature, chemical structure, or primary biological target of the compound . Once this information is available, a comprehensive comparison guide can be developed by examining its effects on a panel of relevant transporters.
For any given compound, a standard workflow is typically employed to assess its cross-reactivity with a range of transporters. This process is a critical component of preclinical drug development to identify potential off-target effects and drug-drug interactions.
Safety Operating Guide
Personal protective equipment for handling (+/-)-HIP-A
For researchers, scientists, and drug development professionals working with (+/-)-HIP-A (CAS 227619-64-9), a potent, non-competitive excitatory amino acid transporter (EAAT) blocker, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. While specific hazard classifications are not currently available, the handling of this compound should be approached with the caution required for potentially hazardous substances.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Should be worn to prevent contact with the eyes. |
| Hand Protection | Gloves | Chemical impermeable gloves are required to prevent skin contact. |
| Body Protection | Protective Clothing | Wear suitable protective clothing to avoid skin exposure. |
| Respiratory | Respirator | A self-contained breathing apparatus should be used in firefighting situations.[1] For routine handling, use in a well-ventilated area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure a well-ventilated workspace, such as a chemical fume hood.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Have spill containment materials readily available.
2. Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
3. Storage:
-
Store in a tightly closed container.[1]
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container.[1]
2. Spill Management:
-
In case of a spill, prevent further leakage if it is safe to do so.[1]
-
Avoid allowing the chemical to enter drains.[1]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[1]
-
Adhered or collected material should be promptly disposed of.[1]
3. Final Disposal:
-
All waste materials must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance.
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
